Methyl 2-amino-3-methylpentanoate
Description
BenchChem offers high-quality Methyl 2-amino-3-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Methyl 2-Amino-3-Methylpentanoate
Common Name: L-Isoleucine Methyl Ester (typically handled as the Hydrochloride salt) CAS: 18598-74-8 (HCl salt); 2577-46-0 (Free base)
Introduction & Stereochemical Context
Methyl 2-amino-3-methylpentanoate, most commonly encountered as L-isoleucine methyl ester (H-Ile-OMe) , is the methyl ester derivative of the essential amino acid L-isoleucine. It serves as a critical chiral building block in peptide synthesis, medicinal chemistry, and the development of peptidomimetics.[1]
Unlike simpler amino acids, isoleucine possesses two chiral centers (
Core Utility
-
C-Terminal Protection: Masks the carboxylic acid to prevent side reactions (e.g., polymerization) during peptide coupling.
-
Prodrug Design: Increases lipophilicity, facilitating membrane permeability before being hydrolyzed by intracellular esterases.
-
Lysosomotropism: Amino acid methyl esters are known lysosomotropic agents; they diffuse into lysosomes, become protonated, and can induce lysosomal swelling, a property exploited in autophagy research.
Physicochemical Profile
The hydrochloride salt is the standard commercial form due to the instability (autocyclization) of the free base.
| Property | Value (HCl Salt) | Value (Free Base) | Notes |
| Molecular Formula | |||
| Molecular Weight | 181.66 g/mol | 145.20 g/mol | |
| Appearance | White crystalline powder | Colorless oil | Free base oxidizes/cyclizes rapidly. |
| Melting Point | 98–100 °C | N/A (Liquid) | Sharp MP indicates high purity. |
| Optical Rotation | - | ||
| Solubility | High: | Low: | Salt is highly hygroscopic. |
| pKa (Amine) | ~7.6 (Est.) | ~9.7 | Esterification lowers the amine pKa compared to free Ile. |
Synthesis & Manufacturing Protocol
Methodology: Thionyl Chloride (
Step-by-Step Protocol
Note: Perform in a fume hood.
-
Preparation: Chill 100 mL of anhydrous methanol (MeOH) to -5°C to 0°C in a round-bottom flask under nitrogen atmosphere.
-
Activation: Dropwise add Thionyl Chloride (1.2 equivalents relative to Ile) to the chilled MeOH.
-
Addition: Add L-Isoleucine (1.0 equivalent) in one portion. The solution may remain a suspension initially.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4–12 hours.
-
Monitoring: Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or NMR.[4] Disappearance of the amino acid spot indicates completion.
-
-
Work-up: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess
. -
Purification:
-
Redissolve the crude residue in a minimum amount of cold MeOH.
-
Precipitate by adding cold diethyl ether (
) or methyl tert-butyl ether (MTBE). -
Filter the white crystals and dry under vacuum over
or KOH pellets.
-
Synthesis Workflow Diagram
Figure 1: Thionyl chloride mediated synthesis of L-Isoleucine Methyl Ester.
Reactivity & Stability: The Diketopiperazine Risk
The most critical instability factor for methyl 2-amino-3-methylpentanoate is Diketopiperazine (DKP) formation .
Mechanism of Failure
When the amine is deprotonated (free base form), it becomes nucleophilic. If two molecules of Ile-OMe interact, or if Ile-OMe is coupled to another amino acid (forming a dipeptide ester), the N-terminal amine can attack the C-terminal ester carbonyl. This intramolecular cyclization releases methanol and forms a stable 6-membered lactam ring (DKP).
-
Risk Factor: High pH (basic conditions).
-
Consequence: Irreversible loss of peptide yield; termination of peptide chain growth.[5]
-
Stereochemical Impact: DKP formation often proceeds via a transition state that can induce epimerization, leading to loss of chiral purity.
Stability Data
-
HCl Salt (Solid): Stable for years at -20°C. Hygroscopic—must be kept dry.
-
Aqueous Solution (pH < 5): Stable.
-
Aqueous Solution (pH > 8): Rapid hydrolysis to L-Isoleucine (
hours to days depending on temp). -
Organic Solution (Free Base): High risk of dimerization to DKP. Use immediately after neutralization.
DKP Formation Pathway[3][6]
Figure 2: Pathway of autocyclization to Diketopiperazine (DKP).
Applications in Drug Discovery[7]
Peptide Synthesis (Solution Phase)
L-Ile-OMe is used as the C-terminal residue.
-
Protocol Insight: Do not neutralize the HCl salt until the coupling reagent (e.g., EDC/HOBt or HATU) and the N-protected amino acid are present. Pre-neutralization increases DKP risk.
-
Example: Synthesis of Angiotensin II analogs often requires Ile at position 5 or 8.
Tirzepatide & Glp-1 Agonists (Case Study)
In the synthesis of complex peptides like Tirzepatide, "des-Pro-Pro" impurities have been linked to DKP formation involving adjacent residues. While Ile-OMe is a building block, its sequence placement is critical. If Ile-OMe is the C-terminus of a dipeptide fragment (e.g., X-Ile-OMe), deprotection of the N-terminus of 'X' can trigger immediate cyclization to the DKP, cleaving the dipeptide from the resin or solution chain.
Lysosomal Accumulation
Research utilizes Ile-OMe to study lysosomal function.
-
Mechanism: The ester permeates the lysosomal membrane. Inside the acidic lumen (pH ~4.8), esterases hydrolyze it to L-Isoleucine (zwitterion). The amino acid cannot diffuse out efficiently, leading to osmotic swelling.
-
Usage: Used as a negative control or stressor in autophagy assays.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride.Link (Accessed via search context).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12890356, Methyl 2-amino-3-methylpentanoate hydrochloride.Link
-
Sigma-Aldrich. L-Isoleucine methyl ester hydrochloride Product Sheet.Link
-
Gairi, M., et al. Diketopiperazine formation in solid-phase peptide synthesis. Int. J. Pept. Protein Res. 1995. (Contextual citation regarding DKP mechanisms).
-
Steinberg, H. Lysosomotropic amines and amino acid methyl esters. J. Cell Biol. (Contextual citation regarding biological application).
Sources
- 1. leapchem.com [leapchem.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. guidechem.com [guidechem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidechemistry.org [peptidechemistry.org]
(2S,3S)-2-Amino-3-methyl-pentanoic acid methyl ester structure
The Structural and Mechanistic Whitepaper on (2S,3S)-2-Amino-3-methyl-pentanoic Acid Methyl Ester
Executive Summary & Structural Significance
(2S,3S)-2-Amino-3-methyl-pentanoic acid methyl ester, widely recognized as L-isoleucine methyl ester (H-Ile-OMe), is a foundational chiral building block utilized extensively in advanced peptide synthesis, protein engineering, and medicinal chemistry[1],[2]. By masking the C-terminal carboxylic acid of the essential amino acid L-isoleucine, this derivative achieves two critical objectives: it prevents unwanted self-condensation during coupling reactions and significantly enhances the molecule's lipophilicity[3],[4]. Maintaining the precise (2S,3S) stereochemical integrity during its synthesis is paramount, as the biological efficacy of the resulting peptide therapeutics relies entirely on specific spatial conformations[5].
Physicochemical Profiling
In its most stable and commercially viable form, this compound is isolated as a hydrochloride salt (L-isoleucine methyl ester hydrochloride)[6],[4]. The protonation of the alpha-amine ensures long-term shelf stability and prevents degradation.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
|---|---|---|
| IUPAC Name | methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride[6] | Denotes the precise stereochemistry and esterification site. |
| CAS Number | 18598-74-8 | Unique identifier for the hydrochloride salt form. |
| Molecular Formula | C7H16ClNO2[7] | Reflects the addition of the methyl group and HCl. |
| Molecular Weight | 181.66 g/mol | Used for precise stoichiometric calculations in synthesis. |
| Melting Point | 96 - 100 °C | Acts as a primary physical validation metric for purity. |
| Optical Activity | [α]20/D +27.0±1° (c = 2% in H2O) | Confirms the retention of the (2S,3S) chiral centers. |
| Solubility | Soluble in methanol (50 mg/ml) and water[6],[4] | Ensures compatibility with polar organic reaction conditions. |
Mechanistic Causality: The Role of Methyl Esterification
In native L-isoleucine, the zwitterionic nature (NH3⁺ / COO⁻) limits solubility in organic solvents and complicates selective coupling. Converting the carboxylic acid to a methyl ester serves three causal purposes in drug development[2],[3]:
-
C-Terminal Protection: It neutralizes the carboxyl group, preventing it from acting as an electrophile in unwanted side reactions (e.g., polymerization).
-
Amine Activation: By eliminating the carboxylate charge, the alpha-amine can be selectively deprotonated (using a mild base like DIPEA) to act as a potent nucleophile in subsequent peptide elongation steps.
-
Solubility Enhancement: Esterification breaks the zwitterionic network, increasing solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), which are standard in Solid-Phase Peptide Synthesis (SPPS)[3].
Logical pathway of L-isoleucine methyl esterification and its causal role in peptide coupling.
Self-Validating Synthesis Protocol: Esterification via Thionyl Chloride
The most robust methodology for synthesizing L-isoleucine methyl ester hydrochloride relies on the in situ generation of anhydrous hydrogen chloride via the reaction of thionyl chloride (SOCl₂) with anhydrous methanol[8],[9]. This protocol is designed as a self-validating system, ensuring high yield and purity without the need for complex chromatography.
Step-by-Step Methodology & Causality:
-
Suspension & Thermal Control: Suspend 1.0 equivalent of L-isoleucine in anhydrous methanol within a round-bottom flask. Cool the suspension to 0°C using an ice bath[8].
-
Causality: The subsequent addition of SOCl₂ is highly exothermic. Cooling controls the reaction kinetics, preventing the volatilization of methanol and minimizing the formation of colored degradation byproducts.
-
-
Activation & Reagent Addition: Slowly add 1.2 equivalents of thionyl chloride dropwise over 30 minutes[8].
-
Causality: SOCl₂ reacts with methanol to form methyl chlorosulfite and anhydrous HCl. The HCl immediately protonates the alpha-amino group of L-isoleucine. This protonation is critical; it renders the amine non-nucleophilic, preventing the amino group of one molecule from attacking the newly formed ester of another (which would result in diketopiperazine formation).
-
-
Esterification & In-Process Validation: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction via Thin Layer Chromatography (TLC)[8].
-
Self-Validation: The disappearance of the baseline L-isoleucine spot on the TLC plate validates complete conversion.
-
-
Isolation & Chemical Filtration: Remove the solvent under reduced pressure using a rotary evaporator. Triturate the resulting crude oil with cold diethyl ether[8],[9].
-
Self-Validation: The hydrochloride salt of the product is highly polar and insoluble in diethyl ether, causing it to precipitate as a pure white crystalline solid. Unreacted organic impurities remain dissolved in the ether and are removed via filtration, acting as a built-in chemical purification step.
-
-
Final Analytical Validation: Dry the product under vacuum. Verify the melting point (target: 96-100 °C) and optical rotation to confirm stereochemical retention.
Step-by-step synthesis workflow for L-isoleucine methyl ester hydrochloride.
Applications in Advanced Peptide Engineering
Beyond acting as a simple protecting group, L-isoleucine methyl ester is actively utilized in the design of therapeutic peptidomimetics and prodrugs[2],[3]. In drug formulation, retaining the methyl ester on the C-terminus of a synthesized peptide can significantly enhance its cellular permeability across lipid bilayers compared to the free acid form[3],[4]. Once inside the target cell, endogenous intracellular esterases hydrolyze the methyl ester, releasing the active therapeutic payload.
References
-
[5] L-Isoleucine, methyl ester | CID 75735. PubChem, National Institutes of Health. URL: [Link]
-
[6] L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals. Fisher Scientific. URL: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]
- 5. L-Isoleucine, methyl ester | C7H15NO2 | CID 75735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. L-Isoleucin-Methylester-Hydrochlorid, 98+ %, Thermo Scientific Chemicals 25g | Buy Online [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
synthesis of methyl 2-amino-3-methylpentanoate
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-methylpentanoate
Abstract
Methyl 2-amino-3-methylpentanoate, the methyl ester of the essential amino acid isoleucine, is a pivotal chiral building block in synthetic organic chemistry and drug development. Its incorporation into peptide chains can modulate biological activity and improve pharmacokinetic profiles.[][2] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining methyl 2-amino-3-methylpentanoate, designed for researchers, chemists, and drug development professionals. We will explore both the direct esterification of isoleucine and de novo syntheses starting from simple achiral precursors. The discussion emphasizes the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative references.
Introduction: The Significance of Isoleucine Methyl Ester
Isoleucine is one of the three branched-chain amino acids (BCAAs) and is essential for human health.[] Its methyl ester, methyl 2-amino-3-methylpentanoate, serves as a crucial intermediate in various synthetic applications, most notably in peptide synthesis where the carboxylic acid is temporarily protected as an ester to prevent unwanted side reactions.[3][4] The molecule possesses two stereocenters (at the α- and β-carbons), giving rise to four possible stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). The stereochemical integrity of the final product is often paramount, making stereocontrolled synthesis a key challenge. This guide will cover methods yielding racemic mixtures and introduce concepts for achieving stereoselectivity.
Synthetic Strategy I: Direct Esterification of Isoleucine
The most direct and common route to methyl 2-amino-3-methylpentanoate is the esterification of the parent amino acid, isoleucine. This approach is favored when the desired stereoisomer of isoleucine is readily available. The core transformation involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Mechanistic Considerations and Reagent Selection
The esterification of an amino acid requires protonation of the carboxyl group to render it more electrophilic for nucleophilic attack by methanol. However, the amino group is also basic and will be protonated. Therefore, a strong acid catalyst is necessary. Several reagents have been developed for this purpose, each with distinct advantages and disadvantages.
-
Thionyl Chloride (SOCl₂): A highly effective reagent that reacts with methanol in situ to generate HCl and methyl sulfite. This is a classic, high-yielding method, but thionyl chloride is corrosive and toxic, requiring careful handling.
-
Acid Catalysis (HCl or H₂SO₄): Bubbling dry HCl gas through methanol or using concentrated sulfuric acid is a traditional and cost-effective method. However, it can require elevated temperatures and extended reaction times.[5]
-
Trimethylchlorosilane (TMSCl): A milder and highly efficient modern alternative. TMSCl reacts with methanol to generate HCl in situ, driving the reaction forward under gentle conditions, often at room temperature.[3][4] This method is compatible with a wide range of amino acids and generally results in clean reactions with high yields.[3][4]
Table 1: Comparison of Common Esterification Methods
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | Methanol, 0°C to reflux | High yield, efficient | Corrosive, toxic, requires careful handling |
| HCl (gas) / H₂SO₄ | Methanol, reflux | Inexpensive | Harsh conditions, long reaction times |
| Trimethylchlorosilane (TMSCl) | Methanol, room temp. | Mild conditions, high yield, clean reaction | Reagent cost |
| Ion-Exchange Resins | Methanol, reflux | Reusable catalyst, simple workup | Can be slower, requires specific resin types |
Experimental Protocol: Esterification using TMSCl/Methanol
This protocol describes a convenient and high-yielding synthesis of amino acid methyl ester hydrochlorides.[3][4]
Workflow: Direct Esterification
Caption: Workflow for direct esterification of isoleucine.
Methodology:
-
Reaction Setup: Suspend L-isoleucine (or any desired isomer) (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) dropwise to the stirred suspension. The mixture will become a clear solution as the reaction proceeds.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove methanol and excess HCl (generated in situ).
-
Isolation: The resulting solid or oil is the hydrochloride salt of methyl 2-amino-3-methylpentanoate. It can be triturated with cold diethyl ether to induce solidification if it is an oil, filtered, and dried. The product is often of sufficient purity for subsequent steps.
Synthetic Strategy II: De Novo Synthesis from Achiral Precursors
The Strecker Synthesis
The Strecker synthesis is a three-component reaction that builds an α-amino acid from an aldehyde, ammonia, and a cyanide source.[6][7] The classical approach yields a racemic mixture of the product, which contains all four stereoisomers due to the formation of two new stereocenters.
Mechanism Overview:
-
Imine Formation: 2-Methylbutanal reacts with ammonia to form an imine intermediate.[8]
-
Cyanide Addition: A cyanide ion (from NaCN or KCN) attacks the imine carbon to form an α-aminonitrile.[7][9]
-
Hydrolysis & Esterification: The nitrile group is then hydrolyzed under acidic conditions. If this hydrolysis is performed in acidic methanol, the methyl ester can be formed directly. Alternatively, hydrolysis in aqueous acid yields the free amino acid, which can then be esterified as described in Strategy I.[7]
Pathway: The Strecker Synthesis
Caption: The two-stage process of the Strecker synthesis.
Experimental Protocol: Racemic Strecker Synthesis
This protocol outlines the synthesis of the intermediate α-aminonitrile followed by its conversion to the target methyl ester.
Methodology:
Part A: Synthesis of 2-amino-3-methylpentanenitrile
-
Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in water. Add this aqueous solution to a flask containing 2-methylbutanal (1.0 eq) dissolved in ethanol.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. The progress can be monitored by the disappearance of the aldehyde spot on TLC.
-
Workup: Once the reaction is complete, add diethyl ether to the mixture. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-aminonitrile. Caution: This procedure involves highly toxic cyanide.
Part B: Conversion to Methyl 2-amino-3-methylpentanoate
-
Reaction Setup: Prepare a solution of dry HCl gas in anhydrous methanol (approx. 2-3 M). This can be done by bubbling HCl gas through cold methanol or by the careful addition of acetyl chloride to cold methanol.
-
Reaction: Dissolve the crude α-aminonitrile from Part A in the prepared methanolic HCl solution.
-
Hydrolysis: Add an equivalent amount of water to the solution and heat the mixture to reflux for 4-6 hours. The nitrile will hydrolyze to a carboxylic acid, which is then esterified in situ.
-
Isolation: Cool the reaction mixture and concentrate it under reduced pressure. The residue can be partitioned between dilute aqueous base (e.g., NaHCO₃) and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to give the crude methyl 2-amino-3-methylpentanoate as a free base. It can be further purified by distillation or chromatography.
Asymmetric Variants
To overcome the limitation of producing a racemic mixture, asymmetric versions of the Strecker reaction have been developed.[7] These methods typically involve replacing ammonia with a chiral amine (as a chiral auxiliary) or using a chiral catalyst to direct the nucleophilic addition of cyanide to one face of the imine intermediate, leading to an enantiomeric excess of one stereoisomer.[7][8] A comprehensive review of these advanced methods can be found in the literature.[7]
Purification and Characterization
The final product, methyl 2-amino-3-methylpentanoate, is typically an oil.
-
Purification:
-
Distillation: If obtained as the free base, vacuum distillation can be an effective method for purification on a larger scale.
-
Chromatography: Silica gel column chromatography is suitable for smaller scales, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.
-
Crystallization: The hydrochloride salt of the ester is often a crystalline solid and can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.[3]
-
-
Characterization:
-
¹H NMR: Expect signals corresponding to the methyl ester protons (~3.7 ppm), the α-proton (~3.5-3.8 ppm), the β-proton, and the protons of the sec-butyl side chain, including two distinct methyl groups.
-
¹³C NMR: Signals for the ester carbonyl (~175 ppm), the α-carbon (~55-60 ppm), the methoxy carbon (~52 ppm), and the carbons of the side chain.
-
Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (146.1).
-
IR Spectroscopy: Characteristic absorptions for the N-H stretch of the amine (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the ester C=O stretch (~1740 cm⁻¹).
-
Conclusion
The can be approached in two primary ways. For researchers with access to the parent amino acid, direct esterification using mild and efficient reagents like trimethylchlorosilane in methanol offers the most practical and high-yielding route. For applications requiring de novo construction of the molecule, the Strecker synthesis provides a robust, albeit non-stereoselective in its classical form, method starting from simple aldehydes. The choice of synthetic strategy will ultimately depend on the availability of starting materials, required scale, and the critical need for stereochemical purity, which may necessitate the use of more advanced asymmetric methodologies.
References
-
Isoleucine. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
Rani, N., & Vikas. (2021). A probable synthesis of isoleucine via Strecker reaction from aldehydic precursor (2-methyl butanal) and other molecular species detected in the ISM. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Show how you would use the Strecker synthesis to prepare isoleucine. (n.d.). Vaia. Retrieved March 7, 2024, from [Link]
-
Kalnins, I., et al. (1981). [Separation of a mixture of L-isoleucine and L-leucine]. PubMed. Retrieved March 7, 2024, from [Link]
-
Asymmetric Strecker Reactions. (2011). Chemical Reviews, 111(11), 6947–6983. Retrieved March 7, 2024, from [Link]
-
150 Years of Strecker Reaction. (n.d.). MSU Chemistry. Retrieved March 7, 2024, from [Link]
-
Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. (2005). Flavour and Fragrance Journal, 20(4). Retrieved March 7, 2024, from [Link]
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
- Process for the separation of L-leucine and L-isoleucine. (1987). Google Patents.
- Process for the separation of L-leucine and L-isoleucine. (1988). Google Patents.
-
A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity. (2025). eLife. Retrieved March 7, 2024, from [Link]
- Methods for producing diastereomers of isoleucine. (2004). Google Patents.
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119. Retrieved March 7, 2024, from [Link]
-
Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. (2024). ACS Omega. Retrieved March 7, 2024, from [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2024, from [Link]
-
Methyl 2-amino-3-methylpentanoate. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. (2020). Scirp.org. Retrieved March 7, 2024, from [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Chapter 13. Retrieved March 7, 2024, from [Link]
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β:Leucine. (2010). Organic Syntheses, 87, 143. Retrieved March 7, 2024, from [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry. Retrieved March 7, 2024, from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. Retrieved March 7, 2024, from [Link]
-
High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae. (2022). Applied and Environmental Microbiology. Retrieved March 7, 2024, from [Link]
-
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
Special Issue: Development of Asymmetric Synthesis. (2020). Molecules. Retrieved March 7, 2024, from [Link]
Sources
- 2. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. vaia.com [vaia.com]
Technical Monograph: Methyl L-Isoleucinate (CAS 2577-46-0)
Role in Synthetic Medicinal Chemistry & Peptide Therapeutics
Executive Summary & Strategic Utility
Methyl 2-amino-3-methylpentanoate (CAS 2577-46-0), commonly known as Methyl L-isoleucinate , is the methyl ester derivative of the essential amino acid L-isoleucine.[1][2] In drug development, it serves as a critical chiral synthon and C-terminal protecting group .
Unlike the free amino acid, the ester functionality masks the carboxylic acid, preventing zwitterion formation and enhancing solubility in organic solvents (DCM, DMF, THF). This modification is a prerequisite for solution-phase peptide synthesis and the construction of peptidomimetics, such as diketopiperazines and chiral heterocycles.
Distinction Note: Researchers must distinguish CAS 2577-46-0 (Free Base) from CAS 18598-74-8 (Hydrochloride Salt). While the salt is the stable solid form typically supplied commercially, the free base is the reactive species generated in situ for nucleophilic attacks.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Methyl (2S,3S)-2-amino-3-methylpentanoate |
| CAS Number | 2577-46-0 (Free Base) |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Physical State | Colorless liquid (Free Base) / White crystalline solid (HCl salt) |
| Boiling Point | 74 °C at 11 Torr (Predicted) |
| Density | 0.955 g/cm³ |
| Chirality | Two stereocenters (2S, 3S); L-Isoleucine backbone |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in Hexanes |
Synthesis & Production: The Self-Validating Protocol
The industrial and laboratory standard for producing Methyl L-isoleucinate is Fischer Esterification activated by Thionyl Chloride (
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the activation of methanol by thionyl chloride to form the reactive intermediate, followed by nucleophilic attack by isoleucine.
Figure 1: Mechanistic pathway from L-Isoleucine to Methyl L-Isoleucinate via Thionyl Chloride activation.
Validated Experimental Protocol (Lab Scale)
Objective: Synthesis of Methyl L-isoleucinate HCl (10 g scale).
Reagents:
-
L-Isoleucine (10.0 g, 76.2 mmol)
-
Methanol (anhydrous, 100 mL)
-
Thionyl Chloride (11.0 mL, 152 mmol, 2.0 eq)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Chill the methanol to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl gas.
-
Addition: Add L-Isoleucine in portions. The solid will dissolve as the reaction proceeds.
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).
-
Work-up (Salt Form): Concentrate the solution in vacuo to remove solvent and excess HCl. The residue is often a sticky oil. Triturate with cold diethyl ether to precipitate the white hydrochloride salt.
-
Conversion to Free Base (CAS 2577-46-0):
-
Dissolve the HCl salt in minimal water.
-
Add saturated
until pH ~9. -
Extract immediately with DCM (
mL). -
Dry over
and concentrate in vacuo at low temperature (< 30°C) to avoid racemization or diketopiperazine formation.
-
Analytical Characterization (Quality Control)
To ensure the integrity of the chiral center and chemical identity, the following spectroscopic signatures must be verified.
1H-NMR Interpretation (CDCl3, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |
| 3.71 | Singlet (s) | 3H | Methyl ester protons (Diagnostic) | |
| 3.35 | Doublet (d) | 1H | Alpha-proton (Shift indicates esterification) | |
| 1.75 | Multiplet (m) | 1H | Beta-methine of sec-butyl group | |
| 1.40, 1.18 | Multiplet (m) | 2H | Methylene protons | |
| 0.95 | Doublet (d) | 3H | Methyl group on beta-carbon | |
| 0.90 | Triplet (t) | 3H | Terminal methyl group |
Self-Validation Check: The presence of the singlet at 3.71 ppm confirms ester formation. If the alpha-proton signal is split or broadened significantly, check for racemization.
Applications in Drug Development[3][4]
Solution-Phase Peptide Synthesis
Methyl L-isoleucinate acts as the C-terminal acceptor . In a typical coupling reaction, it reacts with an N-protected amino acid (e.g., Boc-Pro-OH) to form a dipeptide.
Workflow Logic:
-
Neutralization: The HCl salt is neutralized in situ using DIPEA or NMM.
-
Coupling: Reacted with the activated carboxylic acid of the partner amino acid.
-
Deprotection: The methyl ester is orthogonal to Boc/Fmoc groups. It is removed at the end of the synthesis using LiOH (saponification) to reveal the free acid.
Figure 2: Workflow for utilizing Methyl L-isoleucinate in convergent peptide synthesis.
Synthesis of Diketopiperazines
Cyclization of dipeptide methyl esters containing isoleucine yields diketopiperazines (DKPs) . These cyclic dipeptides are privileged scaffolds in medicinal chemistry, known for their high stability and ability to cross the blood-brain barrier.
-
Mechanism: Spontaneous intramolecular aminolysis of the methyl ester by the N-terminal amine of the dipeptide under basic conditions.
Handling, Stability & Safety
-
Storage: The free base (CAS 2577-46-0) is prone to hydrolysis and oxidation. Store under inert gas (Argon/Nitrogen) at 2–8°C . The HCl salt is stable at room temperature if kept dry.
-
Racemization Risk: Avoid strong bases and high heat (>40°C) when handling the free base to preserve the L-configuration.
-
Safety Profile:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
PPE: Nitrile gloves and safety goggles are mandatory. Work in a fume hood to avoid inhalation of vapors.[3]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 437686: Methyl 2-amino-3-methylpentanoate. PubChem. Available at: [Link]
Sources
Technical Guide: Physical Properties & Characterization of dl-Isoleucine Methyl Ester
Executive Summary
dl-Isoleucine methyl ester (specifically its hydrochloride salt) is a critical synthetic intermediate used primarily in the preparation of peptides, peptidomimetics, and heterocyclic compounds. As the methyl ester derivative of the essential amino acid isoleucine, it serves as a "C-protected" building block, blocking the carboxylic acid functionality to allow for selective reactions at the amino group or side chain.
This guide provides a rigorous analysis of the physicochemical properties, stereochemical complexity, and synthesis of dl-isoleucine methyl ester. While the L-enantiomer is ubiquitous in biological contexts, the dl-form (racemic mixture) is frequently employed in the synthesis of non-natural peptide analogues, standards for chiral chromatography, and pharmacological research where stereochemical probes are required.
Chemical Identity & Stereochemical Analysis[1][2]
Understanding the specific stereochemistry of "dl-isoleucine" is a prerequisite for accurate experimental design. Isoleucine possesses two chiral centers (positions 2 and 3), leading to four possible stereoisomers.
-
Isoleucine: Refers to the diastereomer with the (2S,3S) and (2R,3R) configurations.[1]
-
Alloisoleucine: Refers to the diastereomer with the (2S,3R) and (2R,3S) configurations.
"dl-Isoleucine methyl ester" typically refers to the racemic mixture of the isoleucine diastereomer, not the alloisoleucine form.
| Attribute | Detail |
| Common Name | dl-Isoleucine methyl ester hydrochloride |
| IUPAC Name | Methyl 2-amino-3-methylpentanoate hydrochloride |
| CAS Number (dl-HCl) | 5619-06-7 |
| CAS Number (L-HCl) | 18598-74-8 (Reference standard) |
| Molecular Formula | C₇H₁₅NO₂[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 181.66 g/mol |
| SMILES | CCN.Cl (L-isomer representation) |
Physicochemical Profile
The following data consolidates experimental values for the hydrochloride salt, which is the stable solid form handled in laboratories. The free base is an unstable oil and is rarely isolated.
Physical Constants
| Property | Value (HCl Salt) | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature.[3] |
| Melting Point | 98 – 100 °C | Value based on L-isomer [1]. Racemates (dl) may exhibit slight MP depression or elevation depending on crystal packing (conglomerate vs. racemate). |
| Boiling Point | N/A (Decomposes) | Salt form decomposes before boiling. Free base BP estimated ~65-70°C at reduced pressure (10 mmHg). |
| Density | ~0.955 g/cm³ | Predicted value for the solid matrix. |
| Solubility | High in Water, Methanol, Ethanol | Soluble in polar protic solvents. Insoluble in non-polar solvents (Hexane, Et₂O). |
| pKa (α-NH₃⁺) | ~7.6 | The esterification lowers the pKa of the ammonium group compared to the free amino acid (~9.7). |
Spectroscopic Characteristics
-
¹H NMR (D₂O): Distinct doublet for the γ-methyl group (0.85 ppm) and triplet for the δ-methyl group (0.80 ppm). The methyl ester singlet appears typically at ~3.7 ppm.
-
IR Spectrum: Strong carbonyl stretch (C=O) at ~1740 cm⁻¹ (ester), broad N-H stretch ~3000 cm⁻¹ (ammonium salt).
Synthesis & Preparation
The industrial and laboratory standard for preparing dl-isoleucine methyl ester is Fischer Esterification . This acid-catalyzed process converts the carboxylic acid to an ester while maintaining the integrity of the amine as a hydrochloride salt.
Reaction Mechanism (Graphviz)
The following diagram illustrates the activation of the carbonyl oxygen by HCl, followed by nucleophilic attack by methanol.
Figure 1: Acid-catalyzed Fischer esterification pathway converting dl-isoleucine to its methyl ester hydrochloride.
Synthetic Protocol (Standard Procedure)
Reagents: dl-Isoleucine (1 eq), Methanol (anhydrous, 10-20 eq), Thionyl Chloride (SOCl₂, 1.1 eq).
-
Setup: Chill anhydrous methanol (0°C) in a round-bottom flask under nitrogen.
-
Activation: Add thionyl chloride dropwise (exothermic). Stir for 10 minutes to generate in situ HCl.
-
Addition: Add solid dl-isoleucine in portions.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor by TLC (n-butanol/acetic acid/water).
-
Workup: Concentrate the solution in vacuo to remove solvent and excess HCl.
-
Purification: Triturate the residue with cold diethyl ether to induce crystallization. Filter the white solid.
Handling, Stability & Storage
The hydrochloride salt is relatively stable but prone to hydrolysis if exposed to moisture.
-
Hygroscopicity: The salt is hygroscopic.[3] It must be stored in a desiccator or tightly sealed container.
-
Hydrolysis Risk: In the presence of water and base, the ester bond hydrolyzes back to the free amino acid.
-
Storage Conditions:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage.
-
Shelf Life: >2 years if kept dry and cool.
-
Applications in Drug Development[12][13]
Peptide Synthesis
dl-Isoleucine methyl ester is used to introduce the isoleucine residue at the C-terminus of a peptide chain. The methyl ester acts as a semi-permanent protecting group that can be removed via saponification (LiOH/MeOH) or hydrazinolysis.
Heterocyclic Chemistry
The compound serves as a precursor for 2,5-diketopiperazines (cyclic dipeptides) when cyclized with another amino acid. These structures are scaffolds for various pharmacological agents, including antibiotics and antitumor drugs.
Stereochemical Standards
Because "isoleucine" has two chiral centers, separating the four isomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile) is a common analytical challenge. The dl-methyl ester is used to validate chiral HPLC methods [2].
Experimental Workflow: Characterization
To verify the identity and purity of dl-isoleucine methyl ester, the following workflow is recommended:
Figure 2: Quality control workflow for verifying the purity of dl-isoleucine methyl ester hydrochloride.
References
-
PubChem. Isoleucine methyl ester hydrochloride (Compound). National Library of Medicine. Accessed March 5, 2026. [Link]
Sources
- 1. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 2. L-Isoleucine methyl ester hydrochloride | CAS 18598-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. dokumen.pub [dokumen.pub]
- 7. D-Isoleucine Methyl Ester Hydrochloride | CAS 167223-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Methyl 2-amino-3-methylpentanoate hydrochloride | C7H16ClNO2 | CID 12890356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Isoleucine Methyl Ester Hydrochloride | 18598-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Guide: Solubility Profile and Solubilization Strategies for Methyl 2-amino-3-methylpentanoate
[1]
Executive Summary
Methyl 2-amino-3-methylpentanoate (Isoleucine Methyl Ester) is a critical chiral building block in peptide synthesis and medicinal chemistry.[1] Its solubility behavior is strictly bifurcated by its protonation state: the commercially available hydrochloride salt (HCl) is hydrophilic and crystalline, whereas the free base is a lipophilic oil.
This guide provides a definitive solubility profile for both forms, detailing the thermodynamic basis for solvent selection and providing validated protocols for phase transfer—a frequent bottleneck in scale-up and process development.[1]
Physicochemical Basis of Solubility[1]
Understanding the solubility of this compound requires analyzing its Structure-Property Relationships (SPR).[1] The esterification of the carboxyl group caps the polar head, significantly reducing the zwitterionic character found in the free amino acid.[1]
| Property | Free Base (Me-Ile-OMe) | Hydrochloride Salt (Me-Ile-OMe[1][2][3]·HCl) |
| CAS | 2577-46-0 (L-isomer) | 18598-74-8 |
| Physical State | Pale Yellow Oil / Liquid | White Crystalline Solid |
| LogP (Predicted) | ~0.9 (Lipophilic) | N/A (Ionic) |
| H-Bond Donors | 1 ( | 3 ( |
| Dominant Interaction | Van der Waals, Dipole-Dipole | Ion-Dipole, H-Bonding |
The Polarity Shift[1]
-
The HCl Salt: The ammonium moiety (
) dictates behavior, creating a high lattice energy that requires high-dielectric solvents (Water, Methanol) to overcome.[1] It is insoluble in non-polar organics due to the lack of solvation energy for the chloride ion pair. -
The Free Base: Once deprotonated, the molecule becomes a neutral amino ester. The sec-butyl side chain and methyl ester group dominate, rendering it soluble in a wide range of organic solvents (DCM, EtOAc, Ethers).[1]
Solubility Data & Solvent Compatibility
The following data aggregates experimental observations and calculated partition coefficients.
Solubility Performance Table
| Solvent Class | Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Notes |
| Polar Protic | Water | High (>100 mg/mL) | Low/Immiscible | Salt dissolves instantly; Free base oils out.[1] |
| Methanol | High (50 mg/mL) | Miscible | Preferred solvent for handling the salt. | |
| Ethanol | Moderate | Miscible | Heating may be required for high conc. of salt. | |
| Polar Aprotic | DMSO | High | Miscible | Universal solvent; difficult to remove. |
| DMF | High | Miscible | Common for peptide coupling reactions. | |
| Acetonitrile | Moderate | Miscible | Good for HPLC; Salt may require water co-solvent. | |
| Chlorinated | DCM | Low/Suspension | High/Miscible | Standard extraction solvent for free base. |
| Chloroform | Low | High/Miscible | Excellent for NMR analysis of free base. | |
| Esters/Ethers | Ethyl Acetate | Very Low | High | Preferred "Green" extraction solvent. |
| Diethyl Ether | Insoluble | High | Used to precipitate salt from alcoholic solutions. | |
| Non-Polar | Hexane | Insoluble | Moderate | Used to crystallize derivatives; Free base is soluble. |
| Specialty | Isobutanol | Moderate | High | Process Tip: Extracts HCl salt from brine. |
Critical Insight: The HCl salt is hygroscopic.[4] In organic synthesis (e.g., amide coupling), the salt is often dissolved in DMF or DCM/DMF mixtures and neutralized in situ with a tertiary base (DIPEA, NMM) to generate the reactive free base species.[1]
Solubilization & Phase Transfer Protocols
For drug development workflows, converting the stable HCl salt to the reactive free base in an organic phase is a standard operation.[1] Below are two self-validating protocols.
Protocol A: Biphasic Extraction (Salt Free Base)
Best for: Isolating the pure amino ester for use as a nucleophile in non-polar solvents.[1]
-
Dissolution: Dissolve 10 mmol of Me-Ile-OMe·HCl in 20 mL of distilled water.
-
Basification: Slowly add 20 mL of saturated aqueous
or .-
Observation: The solution will become cloudy as the free base oils out.
-
-
Extraction: Add 30 mL of Dichloromethane (DCM) or Ethyl Acetate .
-
Partition: Shake vigorously for 2 minutes. Allow phases to separate.
-
Validation: The organic (bottom for DCM, top for EtOAc) layer contains the product.
-
-
Drying: Collect the organic phase and dry over anhydrous
or . -
Isolation: Filter and concentrate in vacuo (keep bath < 40°C to prevent racemization/hydrolysis).
-
Result: Pale yellow oil (Free Base).
-
Protocol B: Isobutanol Extraction of the Salt
Best for: Recovering the HCl salt from dilute aqueous waste streams without neutralization.
-
Saturation: Saturate the aqueous solution containing the amino ester salt with NaCl.
-
Extraction: Extract with Isobutanol (2-methyl-1-propanol).
-
Mechanism: The high ionic strength of the aqueous phase "salts out" the organic hydrochloride into the alcohol phase.
-
-
Recovery: Evaporate the isobutanol to recover the solid hydrochloride.
Visualizing the Solubility & Workflow
The following diagram illustrates the phase-dependent behavior and the chemical pathway to transition between forms.
Figure 1: Solubility transition workflow showing the conversion of the hydrophilic HCl salt to the lipophilic free base for organic extraction.
Strategic Applications in Synthesis
Peptide Coupling
When using Me-Ile-OMe[1]·HCl in peptide coupling (e.g., EDC/HOBt or HATU methods):
-
Do not attempt to dissolve the salt in DCM alone; it will likely form a suspension, leading to slow kinetics.
-
Recommended: Dissolve the salt in a minimum volume of DMF (Dimethylformamide), then dilute with DCM if necessary. Add 1.0–1.1 equivalents of a tertiary amine (DIPEA) to release the nucleophilic amine immediately prior to adding the activated carboxylic acid.
Storage & Stability[1][7]
-
HCl Salt: Store at 2-8°C. Highly stable. Hygroscopic—keep tightly sealed.[4]
-
Free Base: Prone to hydrolysis (reverting to Isoleucine) and diketopiperazine formation (dimerization) if stored in solution for prolonged periods. Always prepare fresh.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12890356, Methyl 2-amino-3-methylpentanoate hydrochloride. Retrieved from [Link]
- Kleemann, A., et al.Process for recovering amino acids from protein hydrolysates. US Patent 4,496,703. (Describes Isobutanol extraction of amino acid hydrochlorides).
-
ResearchGate. Discussions on isolation of free amino acids methyl esters from hydrochloride salts. Retrieved from [Link]
Sources
- 1. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]
- 2. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-3-methylpentanoate | C7H15NO2 | CID 437686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
key differences between isoleucine and alloisoleucine methyl esters
An In-Depth Technical Guide to Differentiating Isoleucine and Alloisoleucine Methyl Esters
Introduction: Beyond the Primary Sequence
In the intricate world of peptide synthesis, drug discovery, and clinical diagnostics, the subtle yet profound impact of stereochemistry cannot be overstated. Isoleucine, an essential branched-chain amino acid (BCAA), is a fundamental building block of proteins.[1] Its structure, however, contains two chiral centers, giving rise to four distinct stereoisomers. This guide focuses on the critical distinctions between two of these: the proteinogenic L-Isoleucine and its naturally occurring diastereomer, L-Alloisoleucine.
While chemically identical in terms of atomic composition (C₆H₁₃NO₂), the spatial arrangement of their atoms imparts unique properties that necessitate precise analytical differentiation.[2] Alloisoleucine, for instance, is a key biomarker in the diagnosis of Maple Syrup Urine Disease (MSUD), a metabolic disorder where its concentration in plasma becomes significantly elevated.[2][3][4] Furthermore, the deliberate incorporation of alloisoleucine into synthetic peptides is a strategy employed by medicinal chemists to enhance enzymatic stability and modulate biological activity.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core structural differences between isoleucine and alloisoleucine, their corresponding methyl esters, and the analytical methodologies required for their accurate separation and identification. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reliable results.
Part 1: The Stereochemical Foundation: Diastereomers by Design
The fundamental difference between L-isoleucine and L-alloisoleucine lies in their three-dimensional structure. Both possess two stereogenic centers, at the alpha-carbon (Cα or C2) and the beta-carbon (Cβ or C3).
-
L-Isoleucine has a (2S, 3S) absolute configuration.
-
L-Alloisoleucine has a (2S, 3R) absolute configuration.
Because they differ in configuration at one, but not all, of their chiral centers, they are classified as diastereomers .[2] This is a crucial distinction from enantiomers (which are non-superimposable mirror images, like L-isoleucine and D-isoleucine). Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct physical and chemical properties, including different melting points, solubilities, and spectroscopic characteristics. This dissimilarity is the key that allows for their separation using non-chiral analytical techniques, once appropriately derivatized.
Esterification of the carboxylic acid to a methyl ester is a common derivatization step, particularly for gas chromatography, as it increases the molecule's volatility.[6][7][8] This modification does not alter the stereocenters, so the fundamental diastereomeric relationship between isoleucine methyl ester and alloisoleucine methyl ester is preserved.
Part 2: Comparative Physicochemical and Spectroscopic Properties
The variance in stereochemistry directly translates to measurable differences in physical and spectroscopic properties. While data for the methyl esters are often embedded within broader analytical studies, the underlying principles observed in the parent amino acids are directly applicable. Nuclear Magnetic Resonance (NMR) spectroscopy provides one of the most direct methods for distinguishing these diastereomers without prior separation.
A simple ¹H and ¹³C NMR analysis reveals distinct chemical shifts (δ) and coupling constants (J) for the proton and carbon at the α-stereocenter.[9][10] This is due to the different spatial relationship between the substituents on the Cα and Cβ carbons, leading to unique electronic environments.
Table 1: Comparative NMR Data for the α-CH Group in Isoleucine vs. Alloisoleucine Derivatives
| Derivative Type | Diastereomer | Solvent | α-CH ¹H Chemical Shift (ppm) | α-CH ¹³C Chemical Shift (ppm) |
| N-Acetyl Dipeptide | L-Isoleucine | (CD₃)₂SO | 4.12 | 57.3 |
| N-Acetyl Dipeptide | D-Alloisoleucine | (CD₃)₂SO | 4.36 | 56.8 |
| N-Boc Amino Acid | L-Isoleucine | CDCl₃ | 4.23 | 58.7 |
| N-Boc Amino Acid | D-Alloisoleucine | CDCl₃ | 4.29 | 57.9 |
Source: Adapted from Smith, A. B., et al. (2017). Organic & Biomolecular Chemistry.[9][11]
The consistent trend shows that the α-CH proton of the allo isomer typically appears at a higher chemical shift (downfield), while the α-CH carbon appears at a lower chemical shift (upfield) compared to the regular isoleucine isomer.[11] This provides a powerful, non-destructive diagnostic tool for stereochemical assignment.
Part 3: Analytical Strategies for Differentiation and Quantification
Robustly separating and quantifying isoleucine and alloisoleucine methyl esters is critical for quality control in peptide synthesis and for clinical diagnostics. The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.
A. Gas Chromatography (GC)
Gas chromatography is a highly sensitive and effective technique for separating volatile compounds.[12] Since amino acids and their esters are not sufficiently volatile for direct GC analysis, a derivatization step to cap the polar amino group is mandatory.[7][8] The most common approach involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group.
Expertise & Experience: The choice of the acylating agent is critical. Trifluoroacetyl (TFA) groups are frequently used because they significantly increase the volatility of the derivative, leading to sharper peaks and shorter retention times on the GC column.[8] The separation of the resulting N-TFA-isoleucine methyl ester and N-TFA-alloisoleucine methyl ester is then typically achieved on a chiral stationary phase column, such as Chirasil-Val.
Caption: GC workflow for diastereomer separation.
Protocol: N-Trifluoroacetyl (TFA) Methyl Ester Derivatization for GC Analysis
-
Esterification: Accurately weigh ~1-2 mg of the amino acid sample into a vial. Add 1 mL of 3M HCl in anhydrous methanol. Seal the vial tightly.
-
Heat the mixture at 70°C for 1 hour.[7]
-
Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) to the dried residue.
-
Seal the vial and heat at 100°C for 15 minutes.
-
Cool the vial to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
GC Conditions: Inject the sample onto a chiral capillary column (e.g., Chirasil-L-Val). Use a temperature program starting from ~90°C and ramping up to ~180°C to achieve separation. Detection can be performed using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[13]
B. High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for amino acid analysis.[12][14] For separating diastereomers like isoleucine and alloisoleucine, two primary strategies are employed.
-
Direct Separation with a Chiral Stationary Phase (CSP): This is the most straightforward approach. The sample (as methyl esters or free amino acids) is injected onto an HPLC column where the stationary phase itself is chiral. The differential interactions (e.g., hydrogen bonding, steric hindrance) between the two diastereomers and the CSP lead to different retention times.[15]
-
Indirect Separation via Chiral Derivatization: This method involves reacting the amino acid mixture with a chiral derivatizing reagent to create a new pair of diastereomers.[12][16] Since these new molecules have different physical properties, they can be readily separated on a standard, non-chiral (achiral) reversed-phase column (e.g., C18). A popular reagent for this is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).
Expertise & Experience: The indirect method is often favored as it is robust, uses common and less expensive C18 columns, and the resulting derivatives often have strong chromophores (like the dinitrophenyl group from Marfey's reagent), which enhances UV detection sensitivity.[17]
Caption: HPLC workflow using chiral derivatization.
Protocol: Pre-Column Derivatization with PITC for RP-HPLC Analysis
This protocol uses Phenylisothiocyanate (PITC), another common derivatizing agent.
-
Sample Preparation: Prepare a solution of the isoleucine/alloisoleucine methyl ester mixture in HPLC grade water or a suitable buffer to a concentration within the linear range of the method (e.g., 50 µg/mL).[17]
-
Derivatization: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 50 µL of a freshly prepared coupling reagent (Methanol:Triethylamine:PITC = 7:1:1 v/v/v).[17]
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is typically used.[18]
-
Detection: UV detection at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Part 4: Significance in Research and Development
The ability to distinguish between isoleucine and alloisoleucine methyl esters is not merely an academic exercise; it has profound practical implications.
-
Drug Development: As mentioned, substituting L-isoleucine with L-alloisoleucine in a peptide therapeutic can alter its secondary structure and dramatically increase its resistance to proteolysis, thereby improving its pharmacokinetic profile.[5] Accurate quantification of the incorporated allo-isomer is a critical quality attribute.
-
Clinical Diagnostics: L-alloisoleucine is the pathognomonic marker for Maple Syrup Urine Disease (MSUD).[2][3] In healthy individuals, it is present in only trace amounts, but in MSUD patients, it accumulates due to a deficiency in the branched-chain α-ketoacid dehydrogenase complex.[4] The formation of L-alloisoleucine proceeds via the transamination of L-isoleucine to its corresponding α-keto acid, which can then be re-aminated to form either L-isoleucine or L-alloisoleucine.[3][4] Accurate measurement is essential for diagnosis and monitoring of dietary therapy.
Conclusion
Isoleucine and alloisoleucine methyl esters, while sharing the same mass and chemical formula, are distinct chemical entities defined by their stereochemistry. Their status as diastereomers means they have different physical properties, which underpins the analytical strategies for their separation. Through derivatization followed by gas or liquid chromatography, or by direct analysis using NMR spectroscopy, researchers can reliably differentiate and quantify these critical molecules. This capability is indispensable for ensuring the stereochemical purity of synthetic peptides, advancing drug discovery, and providing accurate diagnoses for metabolic disorders.
References
-
Smith, A. B., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Available at: [Link][9][10]
-
ResearchGate. (n.d.). Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers 3 to 16. Available at: [Link][11][19]
-
SIELC Technologies. (n.d.). HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. Available at: [Link][18][20]
-
Schadewaldt, P., & Wendel, U. (1992). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Clinica Chimica Acta. Available at: [Link][3]
-
Chen, J., et al. (2015). Deciphering the Biosynthetic Origin of l-allo-Isoleucine. ACS Chemical Biology. Available at: [Link][21]
-
Alcon, M., et al. (1998). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][22]
-
ResearchGate. (2017). NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. Available at: [Link]
-
Tarasova, Y., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. Available at: [Link][6]
-
Google Patents. (n.d.). EP0937705A2 - Process for preparing D-alloisoleucine and intermediates for preparation. Available at: [23]
-
D-amino acid-metabolizing enzymes and their applications. (n.d.). Analytical methods. DAAIR center. Available at: [Link][16]
-
Schadewaldt, P., et al. (2000). Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man. Pediatric Research. Available at: [Link][4]
-
Zyakun, A. M., et al. (1993). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. Biological Mass Spectrometry. Available at: [Link][24]
-
Learnbin. (2022). Separation Of Amino Acids. Available at: [Link][12]
-
SIELC Technologies. (n.d.). Isoleucine. Available at: [Link]
-
Semantic Scholar. (n.d.). Table 1 from NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Available at: [Link]
-
ResearchGate. (n.d.). EI Mass spectrum of methyl esters of N-DNS-amino acids from protonated... Available at: [Link][25]
-
LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available at: [Link][26]
-
Issaq, H. J., & Chan, K. C. (1995). Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. Electrophoresis. Available at: [Link][27]
-
Chankvetadze, B. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
-
Morrison, L. J., et al. (2016). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. Journal of the American Society for Mass Spectrometry. Available at: [Link][28]
-
Wikipedia. (n.d.). Isoleucine. Available at: [Link]
-
Chemical and Pharmaceutical Bulletin. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]
-
ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?. Available at: [Link]
-
SciSpace. (n.d.). Mass-spectrometric determination of the amino acid sequences in peptides isolated from protein silk fibroin of Bombyx mori. Available at: [Link][29]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000041 - L-Isoleucine. Available at: [Link][30]
-
University of Glasgow. (2019). Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. Available at: [Link]
-
PubChem. (n.d.). Isoleucine methyl ester hydrochloride. Available at: [Link][31]
-
Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Available at: [Link][32]
-
Schilling, M. R., et al. (n.d.). gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Available at: [Link][33]
Sources
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 3. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of amino acids by gas-liquid chromatography: The development of a method and its application - Enlighten Theses [theses.gla.ac.uk]
- 9. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. learnbin.net [learnbin.net]
- 13. uni-giessen.de [uni-giessen.de]
- 14. chiraltech.com [chiraltech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analytical methods | DAAIR center [d-aminoacids.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Isoleucine | SIELC Technologies [sielc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. RSC - Page load error [pubs.rsc.org]
- 23. EP0937705A2 - Process for preparing D-alloisoleucine and intermediates for preparation - Google Patents [patents.google.com]
- 24. A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. bmse000041 L-Isoleucine at BMRB [bmrb.io]
- 31. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 33. JAIC 1996, Volume 35, Number 1, Article 4 (pp. 45 to 59) [cool.culturalheritage.org]
Methodological & Application
Application Note: Optimizing C-Terminal Integration of Isoleucine via Methyl 2-amino-3-methylpentanoate
Introduction
Methyl 2-amino-3-methylpentanoate, commonly known as Isoleucine Methyl Ester (H-Ile-OMe) , is a critical intermediate in solution-phase peptide synthesis.[1] While solid-phase peptide synthesis (SPPS) dominates high-throughput production, solution-phase chemistry remains the gold standard for scaling up short pharmaceutical peptides, fragment condensation, and the synthesis of cyclic peptidomimetics.[1]
H-Ile-OMe serves two primary functions:
-
Solubility Enhancement: The methyl ester masks the zwitterionic nature of the amino acid, rendering the C-terminal residue soluble in organic solvents (DCM, DMF, EtOAc) required for coupling.[1]
-
C-Terminal Protection: It acts as a semi-permanent protecting group that is orthogonal to acid-labile groups (Boc) and reducible groups (Cbz), and can be removed via saponification or converted into amides/hydrazides.[1]
Critical Challenge: Isoleucine possesses a secondary chiral center at the
Chemical Profile & Handling
| Property | Specification |
| Systematic Name | Methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride |
| Common Name | H-Ile-OMe |
| MW | 181.66 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in Water, Methanol, DMF, DMSO.[1] Limited solubility in DCM (requires neutralization).[1] |
| Hygroscopicity | Moderate. Store in desiccator at |
Handling Note: The commercial reagent is supplied as the hydrochloride salt. It is stable in this form but must be neutralized in situ to release the free amine for nucleophilic attack. Do not store the free base , as it is prone to diketopiperazine formation (dimerization) and hydrolysis.[1]
Protocol A: C-Terminal Coupling (Solution Phase)
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Ile-OMe
Mechanistic Insight
Isoleucine is
Materials
-
Carboxyl Component: Boc-Xaa-OH (1.0 equiv)[1]
-
Amine Component: H-Ile-OMe
HCl (1.1 equiv)[1] -
Coupling Reagent: EDC
HCl (1.1 equiv) and HOBt (1.1 equiv)[1] -
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)[1]
Step-by-Step Procedure
-
Activation:
-
Dissolve Boc-Xaa-OH and HOBt in anhydrous DCM/DMF at
C (ice bath). -
Add EDC
HCl. Stir for 15 minutes to generate the active ester. -
Note: Pre-activation at low temperature is crucial to minimize racemization of the incoming amino acid.
-
-
Neutralization & Addition:
-
In a separate vial, dissolve H-Ile-OMe
HCl in a minimal amount of DMF. -
Add DIPEA to the H-Ile-OMe solution.
-
Immediately transfer this neutralized solution to the activated acid mixture.
-
Why? Prolonged exposure of H-Ile-OMe free base to basic conditions can induce slow epimerization or diketopiperazine formation.
-
-
Reaction:
-
Workup:
Protocol B: Controlled Saponification (Deprotection)[1]
Removing the methyl ester to yield the free acid (Xaa-Ile-OH) is the highest-risk step for stereochemical integrity.
The Stereochemical Pitfall
Direct treatment with strong bases (NaOH) or high temperatures promotes proton abstraction at the
Optimized Hydrolysis Protocol
Reagents: Lithium Hydroxide (LiOH), THF, Methanol, Water.[1]
-
Dissolution:
-
Dissolve the peptide-methyl ester (1.0 equiv) in THF:MeOH (1:1 v/v).
-
Cool the solution to
C .
-
-
Base Addition:
-
Add aqueous LiOH (1.0 M, 1.2 – 1.5 equiv) dropwise.[1]
-
Note: LiOH is milder than NaOH and less prone to causing racemization.
-
-
Hydrolysis:
-
Maintain temperature at
C. Monitor closely by TLC (typically 1–4 hours). -
Do not heat. If the reaction is sluggish, add more solvent to improve solubility rather than raising the temperature.
-
-
Quenching:
-
Once starting material is consumed, immediately neutralize to pH 7 with 1M HCl at
C.[1] -
Evaporate volatiles (THF/MeOH) under reduced pressure (keep water bath
C).
-
-
Isolation:
-
Acidify the remaining aqueous phase to pH 2–3.[2]
-
Extract rapidly with EtOAc.
-
Caution: Prolonged exposure of the free acid to low pH can also induce acid-catalyzed racemization, though less rapidly than base-catalyzed.
-
Visualization: Synthesis Workflow
The following diagram illustrates the decision matrix for using H-Ile-OMe, highlighting the critical control points (CCP) for stereochemical preservation.
Figure 1: Workflow for integrating H-Ile-OMe into peptide synthesis, highlighting the critical control point (CCP) during saponification.
Analytical Quality Control
Because
| Method | Observation for allo-Ile Contamination |
| 1H NMR | Look for splitting/shifting of the |
| HPLC | Standard C18 gradients often separate diastereomers. allo-Ile derivatives usually elute slightly earlier than the natural L-isomer due to conformational differences. |
| Marfey's Method | Hydrolyze a small aliquot of the peptide (6N HCl), derivatize with FDAA (Marfey's reagent), and analyze by LC-MS.[1] This is the definitive quantitative method for %D-amino acid content. |
References
-
Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on coupling strategies and ester protection).
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on methyl ester stability and cleavage).
-
McDermott, J. R., & Benoiton, N. L. (1973).[1] "N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification". Canadian Journal of Chemistry. Link (Seminal paper establishing the racemization risks of N-methyl and beta-branched amino acid esters).[1]
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups".[2][3][4][5] Chemical Reviews. Link (Review of orthogonality including methyl esters).[1]
-
Bachem. (2023).[1] "H-Ile-OMe · HCl Product Specifications". Link (Source for physical property data).[1]
Sources
derivatization of Methyl 2-amino-3-methylpentanoate for GC-MS analysis
Application Note: High-Efficiency Derivatization of Methyl 2-amino-3-methylpentanoate for GC-MS Analysis
Abstract
Methyl 2-amino-3-methylpentanoate (the methyl ester of Isoleucine) presents a specific analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). While the carboxyl group is blocked via methylation, the free primary amine (
Introduction & Chemical Strategy
The analyte, Methyl 2-amino-3-methylpentanoate, contains two functional domains affecting GC behavior:
-
Methyl Ester (
): Non-polar, thermally stable. This group is already "derivatized" relative to the free acid. -
Primary Amine (
): Highly polar, basic, and capable of hydrogen bonding.
Why Derivatize?
Injecting the underivatized amine results in severe peak tailing due to interaction with the fused silica column stationary phase. Furthermore, the molecular ion (
Strategic Choice:
-
Protocol A (Acylation): Converts the amine to a perfluoroamide (e.g., trifluoroacetamide). This lowers basicity, increases volatility, and introduces electronegative fluorine atoms that enhance detection limits (especially in NCI mode, though EI is standard).
-
Protocol B (Silylation): Converts the amine to a trimethylsilyl (TMS) amine. While faster, N-TMS bonds are susceptible to hydrolysis by residual moisture.
Experimental Protocols
Protocol A: N-Acylation (Recommended)
Target Derivative: Methyl N-trifluoroacetyl-2-amino-3-methylpentanoate Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
Reagents & Equipment:
-
Analyte Standard: Methyl 2-amino-3-methylpentanoate.
-
Solvent: Ethyl Acetate (Anhydrous) or Dichloromethane.
-
Reagent: TFAA (
99%). -
Base (Optional): Triethylamine (TEA) to scavenge acid byproducts (use only if acid-sensitive moieties exist; usually not needed for simple amino esters).
-
Vials: 2 mL crimp-top amber glass vials with PTFE-lined caps.
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mg of Methyl 2-amino-3-methylpentanoate in 100 µL of Ethyl Acetate.
-
Addition: Add 50 µL of TFAA carefully (Exothermic reaction possible).
-
Scientist's Note: If using PFPA for higher mass separation, substitute 50 µL PFPA here.
-
-
Reaction: Cap the vial tightly. Incubate at 60°C for 20 minutes .
-
Evaporation: Cool to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (
) at room temperature.-
Critical Step: Complete removal of acid byproducts (TFA) is essential to protect the GC column phase.
-
-
Reconstitution: Redissolve the residue in 100 µL of Toluene or Ethyl Acetate.
-
Analysis: Inject 1 µL into the GC-MS.
Protocol B: N-Silylation (Rapid Screening)
Target Derivative: Methyl N-trimethylsilyl-2-amino-3-methylpentanoate Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mg of analyte in 100 µL of Acetonitrile (ACN) or Pyridine.
-
Note: Pyridine acts as an acid scavenger and catalyst.
-
-
Addition: Add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap and heat at 70°C for 30 minutes .
-
Note: Steric hindrance at the isoleucine side chain requires heat; room temp is insufficient.
-
-
Analysis: Inject directly (no evaporation step).
-
Warning: Silylation reagents hydrolyze instantly upon contact with water. Ensure the system is anhydrous.
-
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the chemical transformation and the decision logic for the analyst.
Figure 1: Decision tree and reaction pathways for the derivatization of amino acid methyl esters.
GC-MS Analysis Parameters
Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm). Standard non-polar phases are ideal for these derivatives.
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1) | Prevents column overload; sharpens peaks. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp captures the volatile amino ester early; high final temp cleans column. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | 230°C (EI) | Standard EI temperature. |
| Scan Range | 40–400 m/z | Covers molecular ion and key fragments. |
Data Interpretation & Fragmentation
N-TFA-Methyl 2-amino-3-methylpentanoate (MW ≈ 241) The mass spectrum will be dominated by alpha-cleavage relative to the carbonyl groups.
Key Diagnostic Ions (EI @ 70 eV):
| m/z Fragment | Origin | Interpretation |
| 241 | Molecular Ion (often weak intensity). | |
| 182 | Loss of carbomethoxy group ( | |
| 154 | Loss of side chain (sec-butyl) + H rearrangement (complex). | |
| 69 | Characteristic of TFA derivatives. |
Scientist's Insight on Chirality: Standard achiral columns (DB-5) will separate diastereomers (e.g., L-Isoleucine vs. L-Alloisoleucine derivatives) due to different physical properties. However, they will not separate enantiomers (L-Ile vs. D-Ile). If enantiomeric purity is required, replace TFAA with a chiral derivatizing agent like (S)-N-(trifluoroacetyl)prolyl chloride (TPC).
Troubleshooting & Validation
-
Moisture Contamination (Silylation):
-
Incomplete Reaction (Acylation):
-
Column Bleed/Ghost Peaks:
-
Cause: Injection of excess TFAA/PFPA.
-
Fix: The evaporation step (Protocol A, Step 4) is mandatory. Do not inject un-evaporated anhydride mixtures unless using a backflush system.
-
References
-
Gehrke, C. W., & Leimer, K. (1971). Trimethylsilylation of Amino Acids: Effect of Solvents on Derivatization Using BSTFA. Journal of Chromatography A. Link
-
Sigma-Aldrich. (2023). BSTFA + TMCS Derivatization Protocol. Technical Bulletin. Link
-
Sobolevsky, T. G., et al. (2003). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry. Link
-
Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography B. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text for mechanism grounding).
Sources
Application Note: Chiral HPLC Separation of Methyl 2-amino-3-methylpentanoate Stereoisomers
Executive Summary & Scientific Rationale
Methyl 2-amino-3-methylpentanoate (the methyl ester of isoleucine) is a highly valuable chiral building block utilized in the synthesis of complex peptidomimetics and novel antibiotics, such as Teixobactin analogues[1]. Because the molecule possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S) methyl esters[1][2]. During peptide coupling reactions, epimerization at the
Separating these isomers via High-Performance Liquid Chromatography (HPLC) presents two distinct analytical challenges:
-
Lack of a Strong Chromophore: The native aliphatic ester only absorbs at low UV wavelengths (~210 nm), restricting mobile phase choices and limiting detection sensitivity.
-
Primary Amine Basicity: The free amino group interacts with residual silanols on traditional silica supports, often leading to severe peak tailing.
Mechanistic Causality in Chiral Recognition
To overcome these challenges, analytical scientists must choose between two highly effective, mechanism-driven strategies:
-
Strategy 1: Direct Separation via Crown Ether CSPs. Crown ether chiral stationary phases (e.g., Chiralpak CR(+)) contain a chiral cavity that forms a highly specific host-guest inclusion complex with primary amines. The Causality: For this chiral recognition to occur, the amine must be fully protonated (
) to form hydrogen bonds with the oxygen atoms inside the crown ether ring. Therefore, the mobile phase must be highly acidic (pH < 2.0). If the pH rises, the amine deprotonates, the inclusion complex fails, and the enantiomers co-elute. -
Strategy 2: Indirect Separation via Pre-Column Derivatization. Reacting the primary amine with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or FMOC-Cl neutralizes the basic amine and introduces a strong chromophore/fluorophore[3][4]. The Causality: The bulky, aromatic NBD group provides
interactions and steric bulk. When passed through a polysaccharide-derived CSP (e.g., immobilized amylose on Chiralpak IA), these derivatives interact differentially with the chiral grooves of the polymer, allowing for baseline resolution of all stereoisomers under standard normal-phase conditions[3][4].
Workflow & Decision Matrix
Fig 1. Decision matrix and workflow for direct vs. indirect chiral HPLC separation.
Validated Experimental Protocols
Protocol A: Direct Separation via Crown Ether CSP
This method is ideal for rapid screening where sample derivatization is impractical.
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (
) adjusted precisely to pH 1.5. Critical Step: Filter through a 0.22 µm chemically resistant membrane. Do not use organic modifiers, as they disrupt the host-guest inclusion complex. -
Sample Preparation: Dissolve the Methyl 2-amino-3-methylpentanoate sample directly in the mobile phase to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak CR(+) (4.6 × 150 mm, 5 µm).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C (Temperature control is vital; lower temperatures often increase inclusion complex stability and resolution).
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm, or Evaporative Light Scattering Detection (ELSD) for improved baseline stability.
-
-
System Suitability & Self-Validation: Before analyzing unknown samples, inject a known racemic standard. The system is only validated for use if the resolution (
) between the enantiomeric pairs is . A failure here directly indicates mobile phase pH drift, meaning the amine is not fully protonated.
Protocol B: Indirect Separation via NBD-Cl Derivatization
This method is ideal for trace-level enantiomeric impurity determination due to the high sensitivity of fluorescence detection[3].
-
Non-Aqueous Derivatization: Mix 100 µL of Methyl 2-amino-3-methylpentanoate hydrochloride (10 mM in ethanol) with 100 µL of NBD-Cl (20 mM in ethanol) and 50 µL of saturated sodium bicarbonate solution[3]. Causality Check: The reaction must be performed in ethanol rather than water to prevent the base-catalyzed hydrolysis of the methyl ester back to the free carboxylic acid[3].
-
Incubation: Stir the mixture at room temperature for 2 hours in the dark to prevent photobleaching of the fluorophore.
-
Quenching & Extraction: Add 100 µL of 0.1 M HCl to neutralize the base and stop the reaction. Extract the NBD-labeled esters into 500 µL of ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 500 µL of Hexane/Isopropanol (80:20 v/v).
-
Chromatographic Conditions:
-
System Suitability & Self-Validation: Run a "Reagent Blank" containing only NBD-Cl and sodium bicarbonate in ethanol. This self-validating step ensures that any peaks observed in the sample chromatogram are true NBD-amino acid ester derivatives and not fluorescent artifacts from reagent degradation (e.g., NBD-OH)[3].
Quantitative Data & Method Comparison
The following table summarizes the expected chromatographic parameters and operational differences between the two methodologies, allowing researchers to select the appropriate protocol based on their laboratory's detection capabilities.
| Parameter | Protocol A: Direct Separation | Protocol B: Indirect Separation |
| Analyte State | Protonated Primary Amine ( | NBD-Derivatized Amine |
| Chiral Selector | Crown Ether (e.g., Chiralpak CR(+)) | Immobilized Amylose (e.g., Chiralpak IA) |
| Mobile Phase | Aqueous | Hexane / Isopropanol (90:10 v/v) |
| Detection Mode | Low UV (210 nm) or ELSD | Fluorescence (Ex: 470 nm, Em: 530 nm) |
| Typical Resolution ( | 1.5 – 2.0 | > 2.0 |
| Limit of Detection | Moderate (~1 µg/mL) | High (~10 ng/mL) |
| Primary Advantage | No sample preparation required | Superior sensitivity and peak shape |
Conclusion
The chiral separation of Methyl 2-amino-3-methylpentanoate requires a strategic approach tailored to the basicity and optical properties of the molecule. Direct separation via crown ether columns offers a rapid, preparation-free workflow reliant on strict pH control to maintain host-guest inclusion. Conversely, indirect separation via NBD-derivatization provides unparalleled sensitivity and resolution on robust polysaccharide columns, making it the gold standard for trace enantiomeric impurity profiling in pharmaceutical development.
References
-
Title :3 Source : Semantic Scholar
-
Title :4 Source : ResearchGate
-
Title :1 Source : Benchchem
-
Title : 2 Source : Amanote
Sources
application of Methyl 2-amino-3-methylpentanoate as a chiral building block
Title: Application Note: Methyl 2-amino-3-methylpentanoate (L-Isoleucine Methyl Ester) as a Chiral Building Block in Advanced Organic Synthesis and Drug Discovery
Executive Summary
Methyl 2-amino-3-methylpentanoate, commonly referred to as L-isoleucine methyl ester, is a highly versatile chiral pool building block utilized extensively in pharmaceutical development, peptide synthesis, and asymmetric organic chemistry. By masking the carboxylic acid as a methyl ester, researchers can selectively functionalize the α-amino group while preserving the integrity of its two stereocenters. This application note provides a comprehensive technical overview, mechanistic insights, and self-validating experimental protocols for deploying this compound in complex synthetic workflows.
Physicochemical Profiling
To ensure reproducibility in synthetic applications, the foundational physicochemical properties of L-isoleucine methyl ester (typically handled as the hydrochloride salt for enhanced bench-stability) are summarized below[1],[2]:
| Property | Specification / Value |
| Chemical Name | Methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride |
| Common Synonyms | L-Isoleucine methyl ester hydrochloride, H-Ile-OMe·HCl |
| CAS Number | 18598-74-8 (HCl salt) / 2577-46-0 (Free base) |
| Molecular Formula | C₇H₁₅NO₂ · HCl |
| Molecular Weight | 181.66 g/mol |
| Appearance | White crystalline powder |
| Optical Rotation | [α]²⁰/D = +34 ± 1.5° (c=2 in MeOH) |
| Storage Conditions | 0 - 8 °C, sealed in dry conditions |
Mechanistic Role as a Chiral Auxiliary and Building Block
L-Isoleucine methyl ester is not merely a passive structural component; it actively dictates the stereochemical outcome of downstream reactions.
-
Steric Shielding & Asymmetric Induction: The sec-butyl side chain at the β-carbon provides significant steric bulk. In asymmetric synthesis, this bulk effectively blocks one face of the molecule, directing incoming reagents (e.g., in reductive aminations or enolate alkylations) to attack from the less hindered face, thereby ensuring high diastereomeric excess (de)[3].
-
Orthogonal Protection: The methyl ester provides a robust protecting group that withstands the acidic and mildly basic conditions used during N-alkylation or N-acylation. It can be selectively cleaved via mild saponification (e.g., LiOH in THF/H₂O) when the free carboxylic acid is required for subsequent chain elongation[4].
Applications in Drug Development
-
Synthesis of Bioactive Peptides: It is a fundamental unit in the total synthesis of complex secondary metabolites, such as the Acidiphilamides A–C, where preserving the stereochemistry of the isoleucine residue is critical for mimicking protein-protein interactions[4].
-
Targeted Anti-Tumor Agents: The compound is used to synthesize amino acid-flavonoid conjugates. For instance, conjugating L-isoleucine methyl ester with chrysin yields derivatives (e.g., compound 7c) that exhibit potent inhibitory activity against human gastric carcinoma MGC-803 cells (IC₅₀ = 3.78 μmol/L), inducing apoptosis through targeted cellular pathways[5].
-
Chiral Heterocycles: It serves as a customizable chiral amine in the synthesis of complex nitrogen heterocycles, such as substituted lactams and pyrrolidines, via scission and reductive amination workflows[6].
Workflow Visualization
The following diagram illustrates the synthetic divergence of L-isoleucine methyl ester into various therapeutic and chemical classes.
Synthetic divergence of Methyl L-isoleucinate into various therapeutic and chemical classes.
Validated Experimental Protocols
Protocol 1: Preparation of L-Isoleucine Methyl Ester Hydrochloride
Objective: Convert L-isoleucine to its methyl ester while preventing racemization. Causality & Logic: Thionyl chloride (SOCl₂) reacts with methanol to generate anhydrous HCl in situ, which acts as the esterification catalyst. Performing the addition at 0 °C is critical to control the highly exothermic reaction, thereby preventing thermal degradation and preserving the delicate α- and β-stereocenters[1],[7].
Step-by-Step Methodology:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add L-isoleucine (40.0 mmol) and suspend it in anhydrous methanol (40 mL)[7]. Causality: Moisture exclusion prevents premature hydrolysis of the active sulfinyl intermediate.
-
Initiation: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Dropwise add thionyl chloride (120 mmol, 3.0 eq) over 30 minutes. Note: Vigorous evolution of SO₂ and HCl gases will occur; ensure proper ventilation.
-
Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours to ensure complete thermodynamic conversion[7].
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting colorless solid with cold diethyl ether, filter, and dry under a vacuum to afford L-isoleucine methyl ester hydrochloride in near-quantitative yield (>95%)[7].
Protocol 2: Sterically Hindered Peptide Coupling (Amidation)
Objective: Couple the sterically hindered L-isoleucine methyl ester with a carboxylic acid to form a dipeptide. Causality & Logic: The β-branching of isoleucine creates significant steric hindrance, making standard coupling reagents (like DCC or EDC) inefficient and prone to causing epimerization. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating the nucleophilic attack by the hindered amine and suppressing epimerization[4].
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under nitrogen, dissolve the N-protected amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration)[4].
-
Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes to allow the formation of the active ester.
-
Amine Addition: Add L-isoleucine methyl ester hydrochloride (1.1 eq) in one portion. Causality: The excess DIPEA neutralizes the HCl salt, liberating the free nucleophilic amine for attack.
-
Coupling: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Workup (Self-Validating): Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Causality: This specific sequence ensures the removal of the water-soluble urea byproduct generated by HATU.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the dipeptide with an excellent diastereomeric ratio (dr)[4].
References
-
Royal Society of Chemistry (RSC). Modulating chitin synthesis in marine algae with iminosugars obtained by SmI2 and FeCl3-mediated diastereoselective carbonyl ene reaction. Available at:[Link]
-
ResearchGate. Synthesis of novel amino acid derivatives containing chrysin as anti-tumor agents against human gastric carcinoma MGC-803 cells. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Methyl 2-amino-3-methylpentanoate in medicinal chemistry applications
Application Note: Methyl 2-amino-3-methylpentanoate (L-Isoleucine Methyl Ester) in Medicinal Chemistry and Prodrug Design
Executive Summary & Rationale
Methyl 2-amino-3-methylpentanoate, universally referred to in synthetic literature as L-isoleucine methyl ester (H-Ile-OMe), is a highly versatile chiral building block[1]. Supplied almost exclusively as its hydrochloride salt (CAS: 18598-74-8) to prevent spontaneous auto-condensation and diketopiperazine formation, it serves two critical functions in drug development: as a robust C-terminal protecting group in complex peptide synthesis[2], and as a highly effective lipophilic carrier moiety in the design of targeted prodrugs[3].
Mechanistic Causality: The Strategic Choice of H-Ile-OMe
In medicinal chemistry, the selection of an amino acid ester for structural modification is never arbitrary. The incorporation of H-Ile-OMe into a pharmacophore provides three distinct mechanistic advantages:
-
Permeability Enhancement via LogP Modulation : Many active pharmaceutical ingredients (APIs) suffer from poor oral bioavailability due to highly polar functional groups (e.g., free carboxylic acids). Conjugating an API to the amine of H-Ile-OMe masks this polarity, while the methyl ester neutralizes the carboxylic acid charge. This structural shift significantly increases the partition coefficient (LogP), facilitating passive transcellular diffusion across lipid bilayers[4].
-
Steric Tuning of Hydrolysis : The sec-butyl side chain of isoleucine introduces substantial steric bulk immediately adjacent to the newly formed amide and ester bonds. This steric shielding restricts the approach angle of intracellular non-specific esterases and peptidases. By utilizing H-Ile-OMe, medicinal chemists can intentionally slow down the rate of enzymatic cleavage, fine-tuning the pharmacokinetic half-life and ensuring sustained release of the active drug[5].
-
Biocompatible Metabolism : Prodrug safety is dictated by its metabolites. Upon intracellular activation, the H-Ile-OMe prodrug is hydrolyzed to release the active API, trace amounts of methanol (well within safe physiological clearance limits), and L-isoleucine—an essential, non-toxic amino acid that naturally integrates into host cellular metabolism[1].
Fig 1. Pharmacokinetic enhancement and intracellular activation of H-Ile-OMe prodrugs.
Quantitative Data: Physicochemical Profiling
To rationalize the use of H-Ile-OMe in formulation and synthesis, the table below summarizes the physicochemical shifts achieved by masking the native amino acid.
Table 1: Physicochemical Comparison of L-Isoleucine vs. L-Isoleucine Methyl Ester
| Property | L-Isoleucine (Free Acid) | L-Isoleucine Methyl Ester (Free Base) | L-Isoleucine Methyl Ester HCl |
| Molecular Weight | 131.17 g/mol | 145.20 g/mol | 181.66 g/mol |
| State at RT | Solid | Colorless Liquid | Crystalline White Solid |
| Aqueous Solubility | Moderate (~40 mg/mL) | Low | High (>50 mg/mL) |
| LogP (Estimated) | -1.7 (Zwitterionic) | +1.2 (Lipophilic) | N/A (Salt form) |
| Primary Utility | Biological nutrient | Intermediate / Prodrug moiety | Stable storage / Reagent |
Application Workflow: Prodrug Synthesis via Amide Coupling
This protocol details a solution-phase amide coupling workflow, adapted from validated methodologies used to synthesize lipophilic derivatives of asiatic acid and nitroxoline[3][6].
System Self-Validation : This protocol integrates built-in quality control. The reaction progress is visually validated via Thin Layer Chromatography (TLC) using a Ninhydrin stain, and the sequential liquid-liquid extraction ensures the complete neutralization and removal of coupling byproducts without requiring premature LC-MS analysis.
Materials Required:
-
Carboxylic acid-containing API (1.0 eq)
-
L-Isoleucine methyl ester hydrochloride (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-Activation of the API : Dissolve the carboxylic acid API (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Argon). Add HOBt (1.5 eq) and EDC·HCl (1.5 eq).
-
Causality: EDC activates the carboxylic acid to a highly reactive O-acylisourea intermediate. HOBt rapidly intercepts this intermediate to form a stable active ester. This critical interception suppresses the racemization of any adjacent chiral centers and prevents the formation of unreactive N-acylurea byproducts.
-
-
Free-Basing the Amino Acid : In a separate vial, suspend L-isoleucine methyl ester hydrochloride (1.2 eq) in DCM. Add DIPEA (3.0 eq) dropwise and stir for 10 minutes.
-
Causality: The HCl salt is highly stable for storage but synthetically inert. DIPEA neutralizes the salt, liberating the nucleophilic free amine of H-Ile-OMe. An excess of DIPEA is used to ensure the bulk reaction mixture remains basic, counteracting the HCl released by EDC during coupling.
-
-
Coupling : Transfer the free-based H-Ile-OMe solution to the activated API mixture. Stir at room temperature for 3 to 6 hours[4].
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate and heat with Ninhydrin stain. The complete disappearance of the bright purple spot (corresponding to the primary amine of unreacted H-Ile-OMe) confirms the termination of the coupling phase.
-
-
Quenching and Workup : Dilute the reaction with excess DCM. Wash the organic layer sequentially with:
-
1M HCl : Protonates and extracts unreacted H-Ile-OMe and excess DIPEA into the aqueous layer.
-
Saturated aqueous NaHCO₃ : Deprotonates and extracts unreacted carboxylic acid API and water-soluble EDC urea byproducts.
-
Brine : Breaks any emulsions and pulls residual water from the organic phase.
-
-
Drying and Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure prodrug[6].
Fig 2. Standardized EDC/HOBt coupling workflow for H-Ile-OMe incorporation.
Advanced Considerations in Peptide Synthesis
Beyond small-molecule prodrugs, H-Ile-OMe is a cornerstone in synthesizing complex peptides and peptidomimetics[2]. In solution-phase synthesis (SPS), the methyl ester acts as a robust C-terminal protecting group that easily withstands standard Boc or Fmoc N-terminal deprotection conditions (e.g., TFA or Piperidine). Once the peptide chain is fully elongated, the methyl ester can be selectively hydrolyzed using mild aqueous base (e.g., LiOH in THF/Water) to reveal the free C-terminus for subsequent fragment condensation or biological assay[7].
References
- Google Patents. "US20210363165A1 - Nitroxoline prodrug and use thereof".
-
PMC. "Novel mangiferin derivatives attenuate adipogenesis in 3T3-L1 preadipocytes and ameliorate diet induced obesity in C57BL/6J mice".[Link]
-
ORCA – Online Research @ Cardiff. "Synthesis and biological evaluation of a library of hybrid derivatives as inhibitors of Influenza Virus PA-PB1 interaction". [Link]
-
MDPI. "Synthesis, Anti-Tumor and Anti-Angiogenic Activity Evaluations of Asiatic Acid Amino Acid Derivatives".[Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20210363165A1 - Nitroxoline prodrug and use thereof - Google Patents [patents.google.com]
- 4. Novel mangiferin derivatives attenuate adipogenesis in 3T3-L1 preadipocytes and ameliorate diet induced obesity in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note: Synthesis of N-Protected Methyl 2-Amino-3-Methylpentanoate (Isoleucine) Derivatives
Introduction & Mechanistic Rationale
Methyl 2-amino-3-methylpentanoate, commonly known as isoleucine methyl ester (Ile-OMe), is a critical building block in the synthesis of complex peptides, peptidomimetics, and active pharmaceutical ingredients (APIs). To prevent unwanted polymerization and to direct the formation of specific amide bonds, the α-amino group must be temporarily masked using orthogonal protecting groups—most commonly tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz/Z).
As a Senior Application Scientist, I emphasize that successful peptide synthesis relies heavily on the mechanistic causality behind reagent selection during monomer preparation. For instance, while thionyl chloride (SOCl₂) in methanol is the classical method for amino acid esterification[1], the in situ generation of HCl via chlorotrimethylsilane (TMSCl) and methanol offers a milder, highly efficient that minimizes tedious workups and safety hazards[2]. Conversely, when esterifying pre-protected Fmoc-Ile-OH, acidic conditions (SOCl₂/MeOH) are strictly required to prevent the base-catalyzed β-elimination of the Fmoc group into dibenzofulvene, a common side reaction in basic esterification protocols[3].
Comparative Data of N-Protecting Groups
Selecting the appropriate N-protecting group dictates the downstream deprotection strategy and overall synthetic compatibility[4]. The following table summarizes the quantitative and qualitative properties of common Ile-OMe derivatives to guide synthetic planning.
| Derivative | Protecting Group | Deprotection Mechanism | Reagents for Cleavage | Chemical Compatibility | Typical Purity (HPLC) |
| Boc-Ile-OMe | tert-Butyloxycarbonyl | Acidolysis (Carbocation formation) | TFA or HCl in Dioxane | Stable to bases and catalytic hydrogenation. | ≥ 99% |
| Fmoc-Ile-OMe | 9-Fluorenylmethyloxycarbonyl | Base-catalyzed β-elimination | 20% Piperidine in DMF | Stable to acids and catalytic hydrogenation. | ≥ 99% |
| Cbz-Ile-OMe | Benzyloxycarbonyl | Hydrogenolysis | H₂ / Pd-C | Stable to mild acids and bases. | ≥ 98% |
Synthetic Workflows
The synthesis of N-protected Ile-OMe can be approached via two primary logical pathways:
-
Route A (Esterification → Protection): The free amino acid is first converted to its methyl ester hydrochloride salt, followed by N-protection. This is highly effective for Boc and Cbz protection[5].
-
Route B (Protection → Esterification): The N-protected amino acid is esterified. This is often preferred for Fmoc derivatives to avoid exposing the free amine to the harsh conditions of Fmoc-Cl or Fmoc-OSu coupling if esterification is already complete[3].
Caption: Synthetic pathways for Boc-Ile-OMe (Route A) and Fmoc-Ile-OMe (Route B).
Detailed Experimental Protocols
Protocol 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (Ile-OMe·HCl)
Mechanistic Insight: TMSCl reacts with methanol to generate anhydrous HCl and tetramethyl orthosilicate in situ. This method avoids the handling of corrosive SOCl₂ and provides excellent yields with minimal side reactions[2].
-
Preparation: Suspend L-Isoleucine (10.0 g, 76.2 mmol) in anhydrous methanol (75 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.
-
Activation: Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Slowly add freshly distilled chlorotrimethylsilane (TMSCl) (19.4 mL, 152.4 mmol, 2.0 eq.) dropwise over 15 minutes. The suspension will gradually clear as the hydrochloride salt forms and dissolves[6].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (Ninhydrin stain).
-
Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate the resulting oily residue with additional methanol (2 × 30 mL) and diethyl ether (30 mL) to yield Ile-OMe·HCl as a white crystalline solid. Dry under high vacuum.
Protocol 2: Synthesis of Boc-Ile-OMe
Mechanistic Insight: The biphasic system (THF/H₂O) ensures that the water-soluble Ile-OMe·HCl is neutralized by NaHCO₃ to the free amine, which then reacts with the lipophilic Boc-anhydride (Boc₂O) dissolved in THF. NaHCO₃ is a mild base, preventing base-catalyzed racemization at the α-carbon[5].
-
Neutralization: Dissolve Ile-OMe·HCl (10.0 g, 55.0 mmol) in a 1:1 mixture of THF and H₂O (100 mL). Add sodium bicarbonate (NaHCO₃) (13.9 g, 165 mmol, 3.0 eq.) slowly at 0 °C. Note: Effervescence (CO₂ gas) will occur.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (13.2 g, 60.5 mmol, 1.1 eq.) dropwise to the stirred solution[5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 10 hours.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with water (50 mL) and extract with ethyl acetate (3 × 75 mL).
-
Purification: Wash the combined organic layers with 5% aqueous KHSO₄ (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Boc-Ile-OMe as a clear oil.
Protocol 3: Direct Esterification to Fmoc-Ile-OMe
Mechanistic Insight: Fmoc is highly sensitive to primary and secondary amines (which trigger β-elimination). Therefore, esterification of Fmoc-Ile-OH must be performed under strictly acidic conditions. SOCl₂ in methanol generates the reactive acyl chloride intermediate and anhydrous HCl, driving esterification without compromising the Fmoc group[3].
-
Preparation: Suspend Fmoc-Ile-OH (5.0 g, 14.1 mmol) in anhydrous methanol (40 mL) at 0 °C under an inert atmosphere[3].
-
Activation: Slowly add thionyl chloride (SOCl₂) (1.23 mL, 16.9 mmol, 1.2 eq.) dropwise. Caution: Highly exothermic and evolves SO₂/HCl gases; perform in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Isolation: Concentrate the solution under reduced pressure. To remove residual HCl and SOCl₂ byproducts, co-evaporate the resulting residue with methanol (3 × 20 mL)[3].
-
Validation: Dissolve the crude product in ethyl acetate and wash with saturated NaHCO₃ to remove any unreacted Fmoc-Ile-OH. Dry over Na₂SO₄ and concentrate to yield pure Fmoc-Ile-OMe.
Analytical Validation and Quality Control
To ensure the trustworthiness of the synthesized derivatives, a self-validating analytical system must be employed:
-
Chiral Integrity: Analyze the final products via Chiral HPLC to confirm that no racemization occurred at the α-carbon (e.g., formation of D-allo-isoleucine derivatives). The mild conditions specified in Protocols 1 and 2 typically maintain >99% enantiomeric excess (ee).
-
Identity & Purity: ¹H-NMR (CDCl₃) should confirm the presence of the methyl ester singlet (~3.70 ppm, 3H). For Boc-Ile-OMe, the massive tert-butyl singlet (~1.45 ppm, 9H) is diagnostic. For Fmoc-Ile-OMe, the fluorenyl aromatic protons (7.2-7.8 ppm, 8H) and the characteristic Fmoc-CH₂ doublet and CH triplet validate structural integrity. HPLC purity analysis should be run at 254 nm for Fmoc derivatives and low UV wavelengths for Boc derivatives[4].
References
-
Wang, L., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, no. 4, 2008, pp. 818-823. Available at:[Link]
-
Pascal, R., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, vol. 27, no. 9, 2022, p. 2801. Available at:[Link]
-
Zhang, Y., et al. "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids." RSC Advances, vol. 14, 2024, pp. 36016-36021. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-3-methylpentanoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-3-methylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important amino acid derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 2-amino-3-methylpentanoate, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize Methyl 2-amino-3-methylpentanoate via Fischer esterification of L-isoleucine, but I am observing a very low yield or no product at all. What could be the issue?
Answer:
Low or no yield in a Fischer esterification is a common problem that can often be traced back to a few key factors related to the reaction equilibrium and reagent quality.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted: Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is necessary.
-
Solution: Use a large excess of anhydrous methanol. Another strategy is to remove water as it is formed, although this can be challenging in this specific reaction.
-
-
Inactive Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Solution: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or contaminated. Consider using a fresh bottle. Gaseous HCl in methanol is also a very effective catalyst.[3]
-
-
Presence of Water: Water in the reaction mixture will shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
-
-
Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.
-
Solution: Increase the reaction time or temperature. Refluxing the reaction mixture is a common practice.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Question: My TLC plate shows multiple spots after the reaction. I see the starting material, the product, and some other unidentified spots. How can I minimize these side products?
Answer:
The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products. For the esterification of amino acids, several side reactions are possible.
Potential Causes & Solutions:
-
Dipeptide Formation: The amino group of one L-isoleucine molecule can react with the activated carboxylic acid of another, leading to the formation of a dipeptide.
-
Solution: This is more likely if the amino group is not protonated. Using a strong acid catalyst ensures the amino group is in its ammonium salt form, which is not nucleophilic.[4]
-
-
N-Acylation: If an acylating agent is inadvertently present, the amino group can be acylated.
-
Solution: Ensure all reagents and solvents are pure and free from contaminants like acetic anhydride.[5]
-
-
Racemization: While less common under standard Fischer esterification conditions, harsh conditions (e.g., excessively high temperatures or prolonged reaction times with a very strong base) could potentially lead to some degree of racemization.
-
Solution: Stick to established protocols with moderate temperatures and reaction times.
-
Issue 3: Difficulty in Isolating the Pure Product
Question: I have successfully formed the product, but I am struggling to isolate it in a pure form. What are the best practices for the work-up and purification of Methyl 2-amino-3-methylpentanoate?
Answer:
The purification of amino acid esters can be challenging due to their physical properties. The product is often isolated as a hydrochloride salt, which is more stable.[6]
Work-up & Purification Strategy:
-
Removal of Excess Methanol: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.[7]
-
Neutralization (Optional, for free amine): If you need the free amino ester, the residue can be dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and the ammonium salt.[7] Be aware that the free amino ester can be unstable.[4]
-
Extraction: Extract the product into a suitable organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the crude product.[7]
-
Purification:
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[8][9]
-
Crystallization: If the product is a solid (often as the hydrochloride salt), recrystallization from a suitable solvent system can be used for purification.
-
Column Chromatography: For small-scale purifications or to remove stubborn impurities, column chromatography on silica gel can be employed.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 2-amino-3-methylpentanoate?
A1: The most prevalent methods involve the esterification of L-isoleucine. These include:
-
Fischer-Speier Esterification: This classic method uses an alcohol (methanol) in the presence of a strong acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or hydrogen chloride.[10][11]
-
Thionyl Chloride Method: Reacting L-isoleucine with thionyl chloride in methanol is a highly effective method that often proceeds at lower temperatures.[7][10][12]
-
Trimethylchlorosilane (TMSCl) Method: Using TMSCl in methanol is a convenient and mild method that can produce good to excellent yields of the amino acid methyl ester hydrochloride at room temperature.[3][6]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7]
-
Staining: Since amino acids and their esters may not be UV active, a ninhydrin stain is typically used, which reacts with the primary amine to produce a colored spot.[13] The starting material (L-isoleucine) and the product (Methyl 2-amino-3-methylpentanoate) should have different Rf values.[13]
Q3: What is the role of the acid catalyst in Fischer esterification?
A3: The acid catalyst serves two primary purposes:
-
It protonates the carbonyl oxygen of the carboxylic acid group of L-isoleucine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1]
-
It protonates the amino group, forming an ammonium salt. This protects the amino group from participating in side reactions, such as acting as a nucleophile.[4]
Q4: Should I be concerned about the stereochemistry at the alpha and beta carbons of L-isoleucine during esterification?
A4: Standard Fischer esterification conditions are generally mild enough to not cause epimerization at the stereocenters of L-isoleucine. However, it is always good practice to confirm the stereochemical integrity of the final product, especially if harsh conditions are employed.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-3-methylpentanoate Hydrochloride using Thionyl Chloride
This protocol is adapted from general procedures for amino acid esterification.[7]
Materials:
-
L-isoleucine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-isoleucine (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly and dropwise, add thionyl chloride (2 equivalents) to the stirred suspension in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude Methyl 2-amino-3-methylpentanoate hydrochloride. This can be purified by recrystallization.
Data Presentation
| Method | Catalyst/Reagent | Temperature | Typical Yield | Reference |
| Fischer Esterification | HCl (g) in Methanol | Room Temp | Good to Excellent | [3] |
| Fischer Esterification | H₂SO₄ in Methanol | Reflux | Good | [1][10] |
| Thionyl Chloride | SOCl₂ in Methanol | Reflux | Good to Excellent | [10][12] |
| TMSCl Method | TMSCl in Methanol | Room Temp | Good to Excellent | [3][6] |
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification of L-isoleucine.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl).
- MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. 2008.
- Google Patents. US4731476A - Process for the separation of L-leucine and L-isoleucine.
- PubMed. [Separation of a mixture of L-isoleucine and L-leucine].
- The Royal Society of Chemistry. Supporting Information.
- Google Patents. EP0241094A1 - Process for the separation of L-leucine and L-isoleucine.
- Benchchem. Troubleshooting NHS ester labeling inefficiency.
- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
- BOC Sciences. Isoleucine: Definition, Structure, Benefits, Sources and Uses.
- Chemistry Steps. Fischer Esterification. 2021.
- Santa Cruz Biotechnology. L-Isoleucine methyl ester hydrochloride | CAS 18598-74-8.
- Unknown. Reactions of α-Amino Acids : Carboxylic Acid Esterification.
- Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. 2017.
- PubChem. Methyl 2-amino-3-methylpentanoate | C7H15NO2 | CID 437686.
- Guidechem. How to Prepare Methyl 2-Amino-3-Methylbenzoate? - FAQ. 2021.
- Santa Cruz Biotechnology. Methyl 2-amino-3-methylpentanoate | CAS 2577-46-0.
- Sigma-Aldrich. Methyl 2-amino-3-methylpentanoate 2577-46-0.
- ResearchGate. How to do esterification of amino acid? 2016.
- AK Lectures. Acylation and Esterification of Amino Acids.
- Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems.
- ResearchGate. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates | Request PDF.
- PubChem. Methyl 2-amino-3-methylpentanoate hydrochloride | C7H16ClNO2 | CID 12890356.
- Agilent. Amino Acid Analysis.
- Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Benchchem. In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptanoate.
- Scirp.org. Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities.
- Organic Syntheses Procedure. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S).
- Chemistry Stack Exchange. Monitoring amino acid esterification. 2019.
- Sigma-Aldrich. Methyl 2-amino-3-methylpentanoate 2577-46-0.
- Benchchem. Synthesis and Applications of (2S,3S)-2-amino-3-methylhexanoic Acid Derivatives.
- SciSpace. Purification of the food-borne carcinogens 2-amino-3-methylimidazo.
- CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- Sigma-Aldrich. methyl 2-amino-3-methylpentanoate | 2577-46-0.
- Unknown. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. 2025.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. athabascau.ca [athabascau.ca]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]
- 5. aklectures.com [aklectures.com]
- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 9. EP0241094A1 - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 10. scirp.org [scirp.org]
- 11. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude Methyl 2-amino-3-methylpentanoate
Welcome to the technical support center for the purification of Methyl 2-amino-3-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this crucial isoleucine derivative. As an ester of a non-polar amino acid, its purification presents unique challenges, from managing diastereomeric purity to preventing hydrolysis and racemization. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What exactly is Methyl 2-amino-3-methylpentanoate?
Methyl 2-amino-3-methylpentanoate is the methyl ester of the amino acid isoleucine.[1] Isoleucine is one of the four common amino acids with two stereocenters, leading to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[2] Consequently, the methyl ester can also exist in these four forms. It is widely used as a building block in peptide synthesis and as a precursor in the development of pharmaceuticals.[3]
Q2: What are the most common impurities found in the crude product after synthesis?
The impurity profile largely depends on the synthetic route, which is often the direct esterification of isoleucine. Common impurities include:
-
Unreacted Isoleucine: Due to incomplete esterification.
-
Diastereomers: Particularly the allo form (e.g., L-allo-isoleucine methyl ester in a synthesis starting from L-isoleucine), which can form via epimerization under harsh reaction conditions.[2]
-
Side-Reaction Products: Such as N-acylated products if protecting groups are not used carefully.
-
Residual Solvents and Reagents: Methanol, acid catalysts (e.g., H₂SO₄, HCl), or coupling agents like thionyl chloride.
-
Water: Which can promote the hydrolysis of the ester back to the amino acid.
Q3: Why is it often recommended to convert the purified ester to its hydrochloride (HCl) salt?
There are several key advantages to converting the free-base amino acid ester to its hydrochloride salt:
-
Enhanced Stability: The salt form protects the ester from degradation and hydrolysis, providing a longer shelf life.[4]
-
Improved Handling: The free base is often a low-viscosity oil, whereas the hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.[5]
-
Simplified Purification: The crystalline nature of the salt makes it an excellent candidate for purification by recrystallization, which is highly effective at removing non-basic impurities.[6]
-
Increased Solubility: While seemingly counterintuitive, the salt form is often more soluble in certain polar solvents used in downstream applications, such as peptide synthesis.[4]
Q4: What is the primary risk of racemization or epimerization during purification?
The α-proton of amino acid esters is susceptible to deprotonation under basic conditions, which can lead to epimerization (interconversion of diastereomers, e.g., L-isoleucine to L-allo-isoleucine) or racemization.[2] This risk is elevated under the following conditions:
-
Exposure to Strong Bases: Using strong bases like sodium hydroxide during workup or triethylamine in chromatography can promote epimerization.[7]
-
Prolonged Heating: Excessive heat during distillation can also contribute to this issue. It is crucial to use vacuum distillation to lower the boiling point and minimize thermal stress.[8]
Purification Strategy Decision Workflow
The choice of purification method depends on the primary impurities present in your crude material. This decision tree provides a logical workflow for selecting the optimal strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Final Yield | 1. Hydrolysis: The ester is sensitive to water, especially under acidic or basic conditions, reverting to isoleucine. 2. Product Loss: Physical loss during aqueous extractions or transfers. 3. Thermal Decomposition: Occurs if distillation is performed at atmospheric pressure. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. During workup, neutralize acidic/basic layers promptly and work at low temperatures. 2. Optimize Extractions: Minimize the volume of aqueous washes. Perform back-extractions of the aqueous layers to recover any dissolved product. 3. Use Vacuum Distillation: Reducing the pressure significantly lowers the boiling point, preventing decomposition.[8] |
| Purified product is an oil, not a free-flowing liquid | 1. Residual Solvent: Trapped solvent can make the product appear viscous.[9] 2. High Impurity Content: Significant amounts of non-volatile impurities can increase viscosity. | 1. Thorough Drying: Dry the final product under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all residual solvents. 2. Re-purify: Analyze a sample by ¹H NMR or GC-MS to identify the impurities and select an appropriate secondary purification step (e.g., chromatography if distillation failed). |
| GC-MS or NMR shows unreacted isoleucine | 1. Incomplete Esterification: The reaction did not go to completion. 2. Inefficient Workup: Isoleucine is zwitterionic and can be challenging to separate from the ester. | 1. Optimize Reaction: Increase reaction time, temperature, or the equivalents of your esterifying agent (e.g., TMSCl or SOCl₂). 2. Acidic Wash: During the workup, perform a wash with a dilute acid (e.g., 1M HCl). This will protonate the unreacted amino acid, making it highly water-soluble and easily removed in the aqueous phase, while the desired ester remains in the organic layer. |
| Analysis shows the presence of diastereomers (e.g., allo-isoleucine methyl ester) | 1. Epimerization: The α-proton was abstracted under basic conditions during synthesis or purification.[2] 2. Starting Material Impurity: The initial isoleucine may have contained the allo-diastereomer. | 1. Use Milder Bases: If a base is needed (e.g., for chromatography), use a sterically hindered, non-nucleophilic base like N-methylmorpholine or 2,4,6-collidine instead of triethylamine.[7] 2. Advanced Separation: Diastereomers are difficult to separate by standard distillation or silica gel chromatography.[10] Consider preparative chiral HPLC or attempting a fractional recrystallization of the hydrochloride or another salt.[11] |
| Streaking/Tailing during Column Chromatography | 1. Strong Interaction with Silica: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface.[12] | 1. Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), to your eluent.[12] This neutralizes the acidic sites on the silica, allowing the amino ester to elute as a sharp band. Alternatively, use a less acidic stationary phase like alumina. |
Validated Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for removing volatile solvents and impurities with boiling points significantly different from the product on a multi-gram scale.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone). Ensure the system can achieve and hold a stable vacuum (e.g., 1-5 mmHg).
-
Charging the Flask: Charge the crude, dry Methyl 2-amino-3-methylpentanoate into the distillation flask. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the target vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.
-
Carefully collect the main fraction at a stable temperature and pressure. The expected boiling point is approximately 50-60°C at 1 mmHg.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.
Protocol 2: Flash Column Chromatography
This technique is effective for removing non-volatile or highly polar impurities like unreacted amino acids.[13]
Methodology:
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your starting eluent (e.g., 100% Dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., Dichloromethane or Hexane/Ethyl Acetate 9:1).
-
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Crucial Step: Add 0.5% triethylamine (Et₃N) to the mobile phase throughout the entire run to prevent peak tailing.[12]
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Recrystallization of the Hydrochloride Salt
This is the premier method for achieving high purity, yielding a stable, crystalline solid.[14]
Caption: Workflow for purification via HCl salt recrystallization.
Methodology:
-
Salt Formation: Dissolve the purified oil (from distillation or chromatography) in a minimal-polarity solvent in which the free base is soluble but the salt is not (e.g., anhydrous diethyl ether or ethyl acetate). Cool the solution in an ice bath.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring vigorously. The hydrochloride salt will precipitate as a white solid.
-
Isolation of Crude Salt: Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any non-basic impurities.
-
Recrystallization:
-
Select a suitable solvent system. A common choice is a polar solvent in which the salt is soluble when hot (e.g., methanol, ethanol) and a non-polar anti-solvent (e.g., diethyl ether, hexane).[15]
-
Transfer the crude salt to a flask and add the minimum amount of the hot polar solvent required to fully dissolve it.
-
Slowly add the anti-solvent dropwise until the solution just becomes cloudy. Re-heat gently to clarify.
-
-
Crystal Growth: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Final Isolation: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under a high vacuum.
Comparison of Purification Methods
| Method | Typical Purity | Typical Yield | Best For Removing | Scale | Key Consideration |
| Vacuum Distillation | 95-98% | 70-85% | Volatile impurities, solvents, non-volatile residues. | > 1 g | Requires thermally stable compound; not effective for separating diastereomers. |
| Flash Chromatography | 90-99% | 60-80% | Polar impurities (e.g., unreacted amino acid), baseline separation of compounds with different polarities. | 10 mg - 10 g | Can be time-consuming; requires solvent optimization; base additive is critical. |
| Recrystallization (HCl Salt) | >99% | 85-95% (from purified oil) | Non-basic impurities; final polishing to high purity. | 100 mg - 100 g | Product must be a solid salt; requires careful solvent selection. |
References
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
RSC Publishing. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. [Link]
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
PubMed. (2005). Alpha-trialkylsilyl amino acid stability. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
ResearchGate. (2025). RESOLUTION OF A RACEMIC ISOLEUCINE MIXTURE BY USING METHYL L-MANDELATE. [Link]
-
Analytical Chemistry. (n.d.). Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Potar Stationary Phases and a New. [Link]
-
American Chemical Society. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]
- Google Patents. (n.d.). US6830904B2 - Methods for producing diastereomers of isoleucine.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]
-
PubChem. (n.d.). Methyl 2-amino-3-methylpentanoate. [Link]
-
PubChem. (n.d.). Methyl 2-amino-3-methylpentanoate hydrochloride. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. Methyl 2-amino-3-methylpentanoate | C7H15NO2 | CID 437686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Methyl 2-amino-3-methylpentanoate hydrochloride | C7H16ClNO2 | CID 12890356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. reddit.com [reddit.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
stability and storage conditions for Methyl 2-amino-3-methylpentanoate
Welcome to the Technical Support Center for Methyl 2-amino-3-methylpentanoate (commonly referred to as Isoleucine methyl ester). As a Senior Application Scientist, I have designed this guide to address the critical stability, storage, and handling challenges associated with this compound.
Because amino acid esters are inherently susceptible to degradation, understanding the mechanistic causality behind storage protocols is essential for drug development professionals and synthetic chemists. This guide provides field-proven insights, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your reagents.
Part 1: Quantitative Physicochemical & Storage Data
To establish a baseline for handling, the quantitative properties and strict storage parameters of Methyl 2-amino-3-methylpentanoate (and its preferred hydrochloride salt form) are summarized below[1].
| Parameter | Free Base Form | Hydrochloride (HCl) Salt Form |
| CAS Number | 2577-46-0 | 18598-74-8 |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ · HCl |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol |
| Recommended Storage Temp | 2–8 °C | 2–8 °C (Strictly <15 °C) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) |
| Hygroscopicity | Moderate | Highly Hygroscopic |
| Primary Degradation | Self-condensation, Hydrolysis | Hydrolysis (Moisture-driven) |
Part 2: Degradation Pathways
Understanding how your compound degrades is the first step in preventing it. The two primary failure modes for amino acid esters are hydrolysis (cleavage of the ester bond by moisture) and diketopiperazine formation (intermolecular self-condensation of the free amine).
Figure 1: Primary degradation pathways of Methyl 2-amino-3-methylpentanoate.
Part 3: Troubleshooting Guides & FAQs
Q: Why does my Methyl 2-amino-3-methylpentanoate show reduced coupling efficiency and unexpected byproducts in mass spectrometry? A: This is typically caused by moisture-induced hydrolysis. The compound, especially in its hydrochloride salt form, is highly hygroscopic. When exposed to ambient humidity, the ester bond hydrolyzes, yielding free isoleucine and methanol. Furthermore, if the compound is handled as a free base, the nucleophilic amine can attack adjacent ester groups, forming cyclic dipeptides (diketopiperazines). To prevent this, the compound is typically supplied and stored as a hydrochloride salt, which protonates the amine and inhibits self-condensation[2].
Q: What are the strict storage requirements to guarantee long-term stability? A: For long-term stability, the compound must be stored at 2–8 °C (or strictly <15 °C) in a dark environment[1]. The container must be tightly sealed and backfilled with an inert gas, such as Argon or Nitrogen, to displace oxygen and moisture[3].
Q: I observed a white, insoluble precipitate when dissolving the free base in dichloromethane (DCM). What is this, and how do I prevent it? A: The insoluble precipitate is the diketopiperazine byproduct formed via self-condensation. Diketopiperazines are notoriously insoluble in most organic solvents. To prevent this, always store the compound as the hydrochloride salt. Only perform the "free-basing" step in situ immediately before your coupling reaction by adding a non-nucleophilic base (e.g., DIPEA).
Q: My reagent has formed clumps in the bottle. Is it still usable? A: Clumping is a primary physical indicator of moisture ingress. While it may still be partially usable, the effective molarity of your reagent is now compromised due to the added water weight and potential partial hydrolysis. It is highly recommended to discard heavily clumped material or perform a quantitative NMR (qNMR) to determine the exact purity before proceeding with sensitive syntheses.
Part 4: Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not merely follow the steps; understand the causality behind them.
Protocol 1: Moisture-Free Handling and Aliquoting
This workflow is mandatory to prevent the hygroscopic degradation of the hydrochloride salt.
-
Equilibration: Remove the sealed vial from 2–8 °C storage and place it in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.
-
-
Inert Weighing: Transfer the vial to a glovebox or use a positive stream of dry Nitrogen during weighing.
-
Causality: Physically isolates the compound from ambient humidity.
-
-
Purging and Sealing: After aliquoting, purge the headspace of the original vial with Argon for 10–15 seconds before sealing.
-
Causality: Argon is heavier than air and effectively displaces moisture-laden oxygen, preserving the integrity of the ester[3].
-
-
Self-Validation Step: Weigh the sealed vial before returning it to the refrigerator. A stable mass over time across multiple uses confirms the seal is airtight and no moisture is being absorbed.
Figure 2: Anhydrous handling and storage workflow to prevent hydrolysis.
Protocol 2: In Situ Free-Basing for Peptide Coupling
Because the compound is stored as an HCl salt to prevent self-condensation, it must be carefully free-based immediately prior to use.
-
Dissolution: Dissolve the Methyl 2-amino-3-methylpentanoate hydrochloride in an anhydrous solvent (e.g., DMF or DCM) under Nitrogen.
-
Base Addition: Add 1.1 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C.
-
Causality: DIPEA neutralizes the HCl salt to generate the free amine. Performing this at 0 °C thermodynamically suppresses the kinetics of diketopiperazine self-condensation.
-
-
Immediate Coupling: Immediately add the activated carboxylic acid partner to the solution.
-
Causality: The free amine is highly reactive. Immediate coupling outcompetes the slower degradation pathways.
-
-
Self-Validation Step: Perform a rapid LC-MS check of the crude reaction mixture. The absence of a mass peak at [2M - 2MeOH + H]+ confirms that self-condensation was successfully avoided.
References
-
Fisher Scientific. "SAFETY DATA SHEET: L-Isoleucine methyl ester hydrochloride". Fisher Scientific, 2023. URL:[Link]
-
ChemBK. "Methyl 2-amino-3-methylpentanoate - Introduction and Properties". ChemBK, 2024. URL:[Link][1]
Sources
common side reactions in the synthesis of amino acid esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amino acid ester synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the esterification of amino acids. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of amino acid esters.
Q1: My Fischer esterification is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the ester product, consider the following:
-
Excess Alcohol: Use a large excess of the alcohol, which can also serve as the solvent.[1][2][3]
-
Water Removal: Water is a byproduct of the reaction; its removal will shift the equilibrium forward according to Le Châtelier's principle.[1][2] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are common catalysts.[1][4] The choice and concentration of the acid can significantly impact the reaction rate.
Q2: I'm observing significant racemization in my amino acid ester product. What is causing this and how can I minimize it?
A2: Racemization is a critical issue in amino acid chemistry, as it can lead to the loss of biological activity.[5] It can occur through two primary mechanisms: direct enolization or via an oxazolone intermediate, especially when the amine is protected with an acyl group.[5][6] To minimize racemization:
-
Mild Conditions: Use the mildest possible reaction conditions. For example, methods using trimethylchlorosilane (TMSCl) in methanol have been reported to cause little racemization.[4][7]
-
Avoid Strong Bases: Strong bases can promote racemization by deprotonating the α-carbon.[5]
-
Coupling Reagents: When preparing peptide esters, use coupling reagents known for low racemization, such as DIC/Oxyma.[6]
-
Temperature Control: Perform the reaction at the lowest effective temperature.
Q3: I am trying to synthesize a dipeptide, but I'm getting a significant amount of diketopiperazine as a byproduct. How can I prevent this?
A3: Diketopiperazine formation is a common side reaction, particularly when synthesizing dipeptides, and is more prevalent in Fmoc-based solid-phase synthesis.[8] This intramolecular cyclization is especially favored when proline is one of the first two amino acids.[8] To suppress this side reaction:
-
Resin Choice: In Fmoc/tBu strategies, using a 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.[8]
-
In Situ Neutralization: For Boc-based synthesis, employing in situ neutralization protocols can reduce diketopiperazine formation.[8]
Q4: My amino acid has a reactive side chain (e.g., -OH, -SH, -NH2). How do I prevent side reactions during esterification?
A4: Reactive side chains must be protected to prevent unwanted reactions such as acylation of hydroxyl or thiol groups, or branching at amino groups.[9][10] The choice of protecting group is crucial and should be orthogonal to the N-terminal protecting group, meaning it can be removed under different conditions.[9] For example, in Fmoc solid-phase peptide synthesis, acid-labile side-chain protecting groups like tert-butyl (tBu) are used with the base-labile Fmoc group.[9]
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more detailed breakdown of specific side reactions, their mechanisms, and step-by-step protocols for their mitigation.
Racemization
Symptom: Presence of diastereomeric impurities in the final product, detectable by chiral HPLC or NMR.
Mechanism: The α-proton of an amino acid is susceptible to abstraction, especially when the carboxyl group is activated. This leads to a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of enantiomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Experimental Protocol: Esterification using TMSCl/Methanol [4][7]
-
Suspend the amino acid (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) (1.5-2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.
Dipeptide and Polypeptide Formation
Symptom: Presence of higher molecular weight impurities in the crude product, corresponding to dipeptides or longer peptide chains.
Mechanism: If the amino group of the amino acid is not protected, it can act as a nucleophile and attack the activated carboxyl group of another amino acid molecule, leading to amide bond formation.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dipeptide formation.
Experimental Protocol: N-Boc Protection of an Amino Acid
-
Dissolve the amino acid (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide or triethylamine to adjust the pH.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc protected amino acid with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
Side-Chain Reactions
Symptom: Unexpected byproducts corresponding to modifications of the amino acid side chain.
Mechanism: Functional groups in the side chains of amino acids (e.g., hydroxyl, thiol, carboxyl, amino) can react under the conditions used for esterification if they are not adequately protected.[9][10][12]
Data Presentation: Common Side-Chain Protecting Groups
| Amino Acid Side Chain | Functional Group | Common Protecting Group | Cleavage Condition |
| Aspartic Acid, Glutamic Acid | Carboxyl | t-Butyl (tBu) | Acidic (e.g., TFA) |
| Serine, Threonine, Tyrosine | Hydroxyl | t-Butyl (tBu) | Acidic (e.g., TFA) |
| Lysine, Ornithine | Amino | t-Butoxycarbonyl (Boc) | Acidic (e.g., TFA) |
| Cysteine | Thiol | Trityl (Trt) | Acidic (e.g., TFA) |
| Histidine | Imidazole | Trityl (Trt) | Acidic (e.g., TFA) |
| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acidic (e.g., TFA) |
III. Concluding Remarks
The successful synthesis of amino acid esters requires careful consideration of the reaction conditions and the specific properties of the amino acid being used. By understanding the mechanisms of common side reactions and implementing appropriate preventative measures, such as the use of protecting groups and optimized reaction protocols, researchers can achieve high yields of pure products. This guide serves as a starting point for troubleshooting common issues, and further optimization may be necessary for particularly challenging substrates.
IV. References
-
Side Chain Protection in Peptide Synthesis. (2026, February 10). Google AI Search.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google AI Search.
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Poisbeau, C., & Le Grel, P. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323–325.
-
Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.
-
Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
-
Weber, A. L., & Orgel, L. E. (1979). The formation of dipeptides from amino acids and the 2'(3')-glycyl ester of an adenylate. Journal of Molecular Evolution, 13(3), 185–192.
-
Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Organic Syntheses.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. (n.d.). ChemRxiv.
-
Fischer Esterification. (2021, November 18). Chemistry Steps.
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. (n.d.). ChemRxiv.
-
Synthesis of N-Alkyl Amino Acids. (n.d.). In N-Alkyl Amino Acids.
-
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020, April 30). Molecules.
-
US Patent 4,935,355A. (n.d.). Google Patents.
-
Technical Support Center: Catalyst Selection for (2-Aminoethyl)carbamic Acid Esterification. (2025, December). Benchchem.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Automated Peptide Synthesizers [peptidemachines.com]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Isoleucine Esterification Optimization
Ticket ID: ILE-EST-001 Subject: Troubleshooting Low Yields in L-Isoleucine Methyl/Ethyl Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
User Issue: You are experiencing poor yields (<60%) or oil-like products when synthesizing Isoleucine (Ile) esters, despite using standard protocols that work for Alanine or Glycine.
Root Cause Analysis: Unlike unbranched amino acids, L-Isoleucine possesses a
Diagnostic Decision Tree
Use the following logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for isolating yield loss in steric-heavy amino acid esterification.
The "Beta-Branch" Barrier: Theory & Mechanism
To solve the problem, you must understand the kinetics. In Fischer esterification, the rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl.[1]
-
Alanine: The
-carbon is attached to a small methyl group. Attack is fast. -
Isoleucine: The
-carbon is attached to a bulky sec-butyl group. This steric bulk shields the carbonyl carbon, significantly raising the activation energy ( ).
Implication: Standard protocols (e.g., 2 hours reflux) sufficient for Glycine will result in ~40% conversion for Isoleucine. You must drive the reaction harder (longer time) and shift the equilibrium aggressively (water removal).
Recommended Protocols
Method A: Thionyl Chloride ( ) – The Gold Standard
This method generates anhydrous HCl in situ and consumes water produced during the reaction, driving the equilibrium forward.
Reagents:
-
L-Isoleucine (1.0 equiv)[2]
-
Methanol or Ethanol (Anhydrous, 10-20 equiv)
-
Thionyl Chloride (1.2 - 1.5 equiv)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask (RBF) and equip with a drying tube (CaCl2) or
line. -
Chilling: Add anhydrous alcohol to the RBF and cool to -10°C to 0°C (ice/salt bath).
-
Activation: Add
dropwise.[3] Caution: Exothermic![2][4] Evolution of HCl gas and . Stir for 15 mins. -
Addition: Add L-Isoleucine in one portion.
-
Reaction:
-
Allow to warm to Room Temp (RT).
-
Crucial Step: Heat to reflux for 12–24 hours . (Note: Unbranched AAs only need 2-4 hours).
-
-
Monitoring: Check TLC (System: n-BuOH/AcOH/H2O 4:1:1). Staining with Ninhydrin.
-
Isolation: Evaporate solvent in vacuo. The product should be the HCl salt .
Why this works: The reaction
Method B: TMSCl (Trimethylsilyl Chloride) – The Milder Alternative
If you are seeing degradation or racemization with Method A, use TMSCl.
-
Add TMSCl (2.5 equiv) to Methanol at 0°C.
-
Add Amino Acid.[2]
-
Stir at RT for 24 hours. (Reflux is often unnecessary).
Troubleshooting Matrix: Symptoms & Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Wet Solvent | Esterification is reversible. Even 1% water shifts equilibrium to hydrolysis. Use freshly distilled MeOH/EtOH or molecular sieves (3Å). |
| Insufficient Time | Due to steric hindrance, Ile requires 3-5x longer reaction times than Gly/Ala. Extend reflux to 24h. | |
| Product is an Oil | Hygroscopic Salt | Ile-OMe·HCl is hygroscopic. Traces of solvent/water prevent crystallization. Dry over |
| Free Base Formation | Did you neutralize with bicarbonate? The free base of Ile-ester is an oil. Keep it as the HCl salt for stability. | |
| Low Isolated Yield | DKP Formation | If you neutralized the solution (pH > 7), two molecules of Ile-ester cyclized to form Diketopiperazine. Never store the free base. |
| Water Solubility | Ile-ester·HCl is highly water-soluble. If you did an aqueous workup, your product is in the water layer. Evaporate, do not extract. | |
| Racemization | Overheating | Prolonged reflux at >80°C (e.g., in Butanol) can racemize the |
Critical Failure Mode: Diketopiperazine (DKP) Formation[5]
This is the most common reason for "disappearing product" during workup.
The Mechanism:
If you treat the crude reaction mixture with base (e.g.,
Prevention Strategy:
-
Avoid Aqueous Workup: Simply evaporate the methanol and excess
on a rotary evaporator. -
Recrystallization: Redissolve the crude solid in minimal dry methanol and precipitate with cold diethyl ether (Et2O). This removes impurities without exposing the product to water or base.
Figure 2: Pathway of yield loss via DKP formation upon neutralization.
FAQ: Frequently Asked Questions
Q: My product is sticky. How do I get a nice powder? A: This is common. Dissolve the crude "gum" in a small amount of MeOH (1-2 mL per gram). Add this solution dropwise into a vigorously stirring beaker of ice-cold Diethyl Ether or MTBE (100 mL). The hydrochloride salt should precipitate as a white solid. Filter under nitrogen.
Q: Can I use sulfuric acid (
Q: Why does the literature say 98% yield but I get 60%? A: Literature yields often ignore isolation losses. For Isoleucine, the "missing" 30-40% is usually lost in the aqueous layer during extraction or converted to DKP during slow neutralization. Skip the extraction; use precipitation.
References
-
Greenberg, J. A., & Sammakia, T. (2017).[6] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry.[6] (Discusses
mechanisms and ester reactivity). Link -
Master Organic Chemistry. Fischer Esterification: Mechanism and Optimization. (Detailed breakdown of the equilibrium factors and water removal strategies). Link
-
National Institutes of Health (PMC). Efficient Esterification of Oxidized L-Glutathione and Other Small Peptides. (Demonstrates the Thionyl Chloride/Methanol protocol for amino acids). Link
-
BenchChem Technical Guides. Synthesis of DL-Threonine Methyl Ester Hydrochloride. (Protocol adaptable to Isoleucine, highlighting TMSCl alternatives). Link
-
Google Patents. Method for purifying amino acid ester hydrochloride (JP4356292B2). (Industrial purification data for amino acid esters). Link
Sources
Technical Support Center: Chiral Separation of Methyl 2-amino-3-methylpentanoate Diastereomers
Executive Summary: The Stereochemical Challenge
Methyl 2-amino-3-methylpentanoate (Isoleucine methyl ester) presents a unique separation challenge due to the presence of two chiral centers (C2 and C3). This results in four distinct stereoisomers:
-
L-Isoleucine methyl ester (
) -
D-Isoleucine methyl ester (
) -
L-Allo-isoleucine methyl ester (
) -
D-Allo-isoleucine methyl ester (
)
The Core Problem: While enantiomers (L-Ile vs. D-Ile) require a chiral environment for separation, diastereomers (L-Ile vs. L-Allo-Ile) possess different physical properties and can theoretically be separated on achiral phases. However, the structural similarity is so high that they often co-elute on standard C18 columns. Furthermore, as an aliphatic amino ester, the molecule lacks a UV chromophore, making standard HPLC detection (254 nm) impossible without derivatization.
This guide outlines three validated workflows to solve these issues: Gas Chromatography (GC) , Derivatization-HPLC (Marfey’s) , and Direct Chiral HPLC .
Module 1: Method Selection Strategy
Before starting, determine your primary constraint: sample volatility, matrix complexity, or isolation requirements.
Figure 1: Decision tree for selecting the optimal separation modality based on sample properties.
Module 2: Gas Chromatography (The Preferred Route)
Since your analyte is an ester, it is already partially volatile. GC is often the superior choice for amino acid esters due to higher resolution plates (
Recommended Column: Fused silica capillary coated with Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane).
Troubleshooting Guide: GC Workflows
Q1: I am injecting the methyl ester directly, but peaks are tailing severely.
-
Diagnosis: Free amine groups interact strongly with silanols in the column and liner.
-
Solution: You must acylate the free amine. The methyl ester group is fine, but the amine needs protection.
-
Protocol: React sample with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
-
Reaction: Incubate ester with TFAA in dichloromethane (1:1) at 60°C for 15 mins. Evaporate and reconstitute in hexane.
-
Result: This creates the N-TFA-Ile-OMe derivative, which flies cleanly with sharp peak shapes.
-
Q2: I see separation between L-Ile and D-Ile, but L-Allo-Ile is overlapping.
-
Diagnosis: Temperature programming is suboptimal. Separation of diastereomers (Ile vs. Allo) is driven by vapor pressure differences, while enantiomers (L vs. D) are driven by the chiral selector interaction.
-
Solution: Lower the temperature ramp rate.
Q3: Can I use an achiral column?
-
Answer: Only if you only need to separate L-Ile from L-Allo (diastereomers). A standard HP-5 or DB-5 column can separate diastereomers, but it cannot distinguish L-Ile from D-Ile. If you suspect racemization, you must use the chiral column.
Module 3: HPLC with Derivatization (Marfey's Reagent)
If you lack GC capabilities or need to isolate fractions, this is the most robust HPLC method. It introduces a UV chromophore (340 nm) and converts enantiomers into diastereomers, allowing separation on a standard C18 column.
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA ).[3]
Protocol: Marfey's Derivatization
-
Mix: 50 µL Sample (50 mM) + 100 µL L-FDAA (1% in Acetone) + 20 µL 1M NaHCO
. -
Incubate: 40°C for 1 hour.
-
Quench: Add 20 µL 1M HCl (to stop reaction and protonate for HPLC).
-
Analyze: Inject onto C18 column.
Figure 2: Mechanism of Marfey's Reagent converting enantiomers into separable diastereomers.
Troubleshooting Guide: Marfey's Method
Q1: The peaks are eluting, but the resolution (
-
Diagnosis: Gradient slope is too steep.
-
Solution: Use a "focused gradient."
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.
-
Gradient: Hold 10% B for 2 min, then slow ramp 10%
40% B over 40 minutes . -
Why: The hydrophobicity difference between the Ile and Allo-Ile derivatives is subtle; a shallow gradient maximizes peak capacity.
-
Q2: I see "ghost peaks" interfering with my analyte.
-
Diagnosis: Unreacted Marfey's reagent. L-FDAA absorbs strongly at 340 nm and elutes early.
-
Solution:
-
Ignore the massive peak at the solvent front (excess reagent).
-
If the reagent peak tails into your analyte, reduce the molar excess of FDAA or use a C18 column with better end-capping (e.g., Waters XBridge or Phenomenex Kinetex).
-
Module 4: Direct Chiral HPLC (No Derivatization)
For users who cannot derivatize (e.g., preparative purification where the derivative is unwanted), direct chiral HPLC is required.
Recommended Phase: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic Cinchona alkaloid).[2][4] Alternative: Crown Ether (Crownpak CR(+))—works well for free amino acids but can be tricky with esters due to lack of the carboxylate handle.
Troubleshooting Guide: Direct HPLC
Q1: I am using a standard Chiralpak AD-H (Amylose) column, but I see no separation.
-
Diagnosis: Polysaccharide columns often struggle with "free" amines/esters unless they are carbamates.
-
Solution: Switch to ZWIX(+) . This column is designed specifically for amino acids and zwitterions.
Q2: Detection issues—I can't see the peaks.
-
Diagnosis: Methyl 2-amino-3-methylpentanoate has no chromophore.
-
Solution:
-
ELSD/CAD: Evaporative Light Scattering or Charged Aerosol Detection is ideal here.
-
MS: Use a single quad MS in ESI(+) mode. Monitor [M+H]+ = 146.1.
-
Low UV: Use 205 nm or 210 nm. Warning: You must use high-purity solvents (LC-MS grade) to avoid high background noise at these wavelengths.
-
Summary Data Table: Method Comparison
| Feature | GC (Chirasil-Val) | HPLC (Marfey's/C18) | HPLC (Direct ZWIX) |
| Analyte Form | N-TFA-Ile-OMe (Derivatized) | L-FDAA-Ile-OMe (Derivatized) | Free Ile-OMe |
| Separation Mechanism | H-Bonding / Volatility | Hydrophobicity (Diastereomers) | Ion-Pairing / Steric |
| Detection | FID / MS | UV (340 nm) | ELSD / CAD / MS |
| Resolution ( | High ( | High ( | Moderate ( |
| Prep Scale? | No | No (Consumes reagent) | Yes |
| Cost per Run | Low | Medium (Reagent cost) | High (Column cost) |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Chiral Technologies. (n.d.). Analysis of Amino Acids and Peptides on CHIRALPAK® ZWIX(+) and ZWIX(-). Application Note. Link
-
Pell, R., et al. (2008).[4] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[4] Journal of Chromatography A, 1216, 1157.[4] Link
-
Giordano, D., et al. (2013). GC-MS Analysis of Amino Acid Enantiomers as N-TFA Methyl Esters. Journal of Agricultural and Food Chemistry. Link
Sources
Validation & Comparative
Comparative Analysis: Methyl 2-amino-3-methylpentanoate vs. Amino Acid Ester Alternatives
Executive Summary
Methyl 2-amino-3-methylpentanoate , commonly known as L-Isoleucine Methyl Ester (H-Ile-OMe) , represents a critical class of
This guide provides a technical comparison of H-Ile-OMe against standard amino acid esters, focusing on reaction kinetics, stability, and synthetic utility. It is designed for medicinal chemists and process engineers selecting building blocks for complex peptide therapeutics.
Chemical & Physical Profile
The following table contrasts H-Ile-OMe with its closest structural analogs: Methyl Leucinate (H-Leu-OMe) and Methyl Valinate (H-Val-OMe) . Note the correlation between
| Feature | Methyl Isoleucinate (H-Ile-OMe) | Methyl Leucinate (H-Leu-OMe) | Methyl Valinate (H-Val-OMe) |
| Structure | |||
| CAS (HCl salt) | 2566-71-4 | 7517-19-3 | 6306-52-1 |
| Steric Bulk | High | Low | High |
| Hydrolysis Rate | Slow (Sterically Shielded) | Fast (Accessible Carbonyl) | Slow |
| Coupling Kinetics | Slower (requires stronger activation) | Fast | Slower |
| Primary Utility | Peptidomimetics, Chiral Auxiliaries | Standard Peptide Synthesis | Rigidifying Peptide Backbones |
Performance Analysis: Steric Hindrance & Reactivity[1][2]
The defining characteristic of Methyl 2-amino-3-methylpentanoate is the
-
Leucine (H-Leu-OMe): The branching is at the
-position, far enough from the carbonyl to allow easy nucleophilic access. -
Isoleucine (H-Ile-OMe): The
-methyl group creates a "steric wall," significantly increasing the activation energy for tetrahedral intermediate formation.
Comparative Hydrolysis Data (Enzymatic)
Experimental data using serine proteases (e.g., Subtilisin) highlights this difference vividly. In competitive hydrolysis studies, Leucine esters are hydrolyzed rapidly, while Isoleucine esters remain largely intact due to the enzyme's inability to accommodate the bulky
| Substrate | Enzyme (Alcalase) | Hydrolysis Extent (4h, pH 8) | Interpretation |
| H-Leu-OMe | High Activity | > 99% | Sterically accessible; rapid turnover. |
| H-Ile-OMe | Low Activity | < 1% | Sterically blocked; highly stable. |
| H-Val-OMe | Low Activity | ~ 1.1% | Similar steric profile to Isoleucine. |
Data Source: Extrapolated from kinetic resolution studies of amino acid esters [1, 2].
Visualization: Steric Impact on Reactivity
The following diagram illustrates the mechanistic pathway and the specific block caused by the
Figure 1: Mechanistic pathway showing how the beta-methyl group of Isoleucine destabilizes the transition state, retarding reaction kinetics compared to unbranched analogs.
Experimental Protocol: Synthesis & Usage
For researchers requiring high-purity H-Ile-OMe HCl, the Trimethylchlorosilane (TMSCl) / Methanol method is superior to the classical Thionyl Chloride method. It generates anhydrous HCl in situ, avoids toxic SO2 emissions, and operates under milder conditions, preserving the chiral integrity of the
Protocol: Synthesis of H-Ile-OMe HCl
Reagents: L-Isoleucine (13.1 g, 100 mmol), TMSCl (25.4 mL, 200 mmol), Anhydrous Methanol (100 mL).
-
Suspension: Place L-Isoleucine in a round-bottom flask with a magnetic stir bar.
-
Activation: Add TMSCl dropwise at 0°C. Note: TMSCl reacts with MeOH to form HCl and Methyl Trimethylsilyl Ether.
-
Solvation: Add Methanol. The reaction is exothermic; maintain temperature < 25°C initially.
-
Reaction: Stir at room temperature for 12–24 hours. The solid amino acid will dissolve as it converts to the ester.
-
Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in Rf.
-
Isolation: Concentrate in vacuo. Add diethyl ether to precipitate the product. Filter and dry.[2]
Yield: Typically 95–98%. Purity: >99% (Check via HPLC or Optical Rotation).
Workflow Diagram
Figure 2: Step-by-step workflow for the TMSCl-mediated synthesis of Methyl 2-amino-3-methylpentanoate hydrochloride.
Selection Guide: When to Use Which Ester?
| Application Scenario | Recommended Ester | Rationale |
| Standard Peptide Synthesis | Methyl / Ethyl | Methyl 2-amino-3-methylpentanoate is ideal here. The methyl group is small enough to be removed (saponification) but stable enough for coupling. |
| Acid Sensitivity | tert-Butyl (OtBu) | If the peptide contains acid-sensitive groups, use t-Butyl esters. Methyl esters require base (LiOH) for removal, which is orthogonal to acid-labile groups (Boc). |
| Prevention of Diketopiperazine | Sterically Bulky Esters | For dipeptides containing Proline or Glycine, H-Ile-OMe is safer than H-Gly-OMe because the steric bulk of Ile reduces the rate of cyclization (diketopiperazine formation). |
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride. Retrieved from
-
Google Patents. (1988). Process for the separation of L-leucine and L-isoleucine (EP0241094A1). Demonstrates enzymatic hydrolysis rates (Leu > 99% vs Ile < 1%). Retrieved from
-
National Institutes of Health (NIH). (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from
-
PubChem. (2025). Methyl 2-amino-3-methylpentanoate Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025).[4] Product Specification: Methyl 2-amino-3-methylpentanoate. Retrieved from
Sources
Comparative Validation Guide: Analytical Methods for Methyl 2-amino-3-methylpentanoate Enantiomers
Introduction & Mechanistic Rationale
Methyl 2-amino-3-methylpentanoate (commonly known as methyl isoleucinate or methyl alloisoleucinate) is a highly versatile chiral building block used in asymmetric synthesis and drug development. Because the isoleucine aliphatic backbone contains two distinct stereocenters (C2 and C3), the methyl ester exists as four possible stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine methyl esters1[1].
Validating an analytical method to resolve not only the enantiomeric pairs but also the diastereomers requires a deep understanding of the intermolecular interactions between the analyte and the Chiral Stationary Phase (CSP). As a Senior Application Scientist, selecting the correct platform depends entirely on the matrix, the need for derivatization, and the required limit of detection (LOD).
Platform Comparison & Mechanistic Causality
Crown Ether-Based Chiral HPLC (Direct Analysis)
Crown ether columns, such as CROWNPAK CR-I(+), utilize a chiral bis-pyridino-18-crown-6 ether or a similar macrocycle coated onto a silica support2[2].
-
Causality: The separation mechanism is driven by highly specific host-guest complexation. Under strongly acidic mobile phase conditions (pH < 2, typically using perchloric acid), the primary amine of methyl isoleucinate is fully protonated to an ammonium ion (-NH3+). This ion fits perfectly into the 18-crown-6 cavity, forming three hydrogen bonds with the ether oxygens. Stereodiscrimination occurs due to the steric clash between the sec-butyl side chain of the amino acid ester and the chiral barrier (e.g., binaphthyl or pyridino substituents) of the crown ether2[2].
-
Validation Context: This method is ideal for direct injection without the need for pre-column derivatization. However, because methyl isoleucinate lacks a strong chromophore, detection is limited to low-wavelength UV (typically 210 nm), which restricts sensitivity3[3].
Polysaccharide-Based Chiral HPLC (Derivatization-Assisted)
Polysaccharide-derived CSPs, such as CHIRALPAK IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), offer universal chiral recognition but require the analyte to possess interactive functional groups .
-
Causality: To enhance both resolution and detectability, pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is employed. This converts the primary amine into a highly conjugated NBD-amino acid ester. The bulky, planar, and electron-deficient NBD group dramatically enhances π-π interactions with the phenyl rings of the CSP. Simultaneously, the carbamate NH and C=O groups of the stationary phase engage in hydrogen bonding with the analyte4[4].
-
Validation Context: NBD-F derivatization enables fluorescence detection, pushing the LOD into the nanomolar range. This makes it the gold standard for quantifying trace enantiomeric impurities (e.g., detecting 0.05% D-enantiomer within an L-enantiomer bulk) .
Chiral Gas Chromatography (High-Resolution Volatile Analysis)
Chiral GC using diamide stationary phases like Chirasil-L-Val provides exceptional resolving power for volatile esters 5[5].
-
Causality: The primary amine must be acylated (e.g., using trifluoroacetic anhydride to form the N-TFA derivative) to increase volatility and eliminate peak tailing. Separation is governed by the formation of transient, hydrogen-bonded diastereomeric association complexes between the N-TFA methyl isoleucinate and the chiral diamide phase5[5].
Performance Comparison Data
| Analytical Platform | Stationary Phase | Derivatization Required | Detection Mode | Typical Resolution (Rs) | LOD / Sensitivity |
| Direct Chiral HPLC | CROWNPAK CR-I(+) | None (Direct Injection) | UV (210 nm) | 1.5 - 2.5 | Moderate (~5 µM) |
| Polysaccharide HPLC | CHIRALPAK IA / IE | Yes (NBD-F or FMOC) | Fluorescence | > 3.0 | Ultra-High (~nM) |
| Chiral GC | Chirasil-L-Val | Yes (N-TFA) | FID or MS | 2.0 - 4.0 | High (pg on-column) |
Method Selection Workflow
Logical decision matrix for selecting chiral analytical workflows.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run must satisfy internal System Suitability Testing (SST) criteria before sample data is accepted.
Protocol A: Direct HPLC Analysis via Host-Guest Complexation (CROWNPAK CR-I+)
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO4) adjusted to pH 1.5.
-
System Suitability Test (SST): Inject a racemic mixture of all four methyl isoleucinate stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile).
-
Validation Checkpoint: Baseline resolution (Rs > 1.5) must be achieved between all four peaks. If Rs < 1.5, column temperature must be lowered (sub-ambient temperatures often increase host-guest interaction times and improve resolution).
-
-
Blank Injection: Inject mobile phase to confirm a stable baseline at 210 nm and rule out column carryover.
-
Sample Analysis: Inject the sample and quantify using external standard calibration.
Protocol B: Pre-Column Derivatization & Polysaccharide HPLC (CHIRALPAK IA)
-
Derivatization Reaction: React methyl 2-amino-3-methylpentanoate with an excess of NBD-F in ethanol in the presence of a mild base (e.g., sodium borate buffer, pH 8.0) at 60°C for 10 minutes4[4].
-
Causality: The base neutralizes the hydrochloride salt of the ester, freeing the primary amine for nucleophilic aromatic substitution on the NBD-F reagent.
-
-
Quenching & Extraction: Quench the reaction with 0.1 M HCl to stop further side reactions and stabilize the NBD-derivative.
-
SST & Matrix Spike (Accuracy Validation): Spike 0.1% of the D-enantiomer into a pure L-enantiomer matrix.
-
Validation Checkpoint: The method must accurately recover the 0.1% spike with a Signal-to-Noise (S/N) ratio > 10 using Fluorescence Detection (Excitation: 470 nm, Emission: 530 nm) .
-
-
Chromatography: Elute on CHIRALPAK IA using a normal-phase gradient (e.g., Hexane/Isopropanol 90:10 v/v).
References
-
Amino Acids | Fisher Scientific. Fisher Scientific.1
-
Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. ResearchGate.4
-
Enantiomer separation of N-PHT a-amino acids on Chiralpak AD. Chosun University.
-
Analysis of Chiral Organic Molecules Methodology and Applications. Scribd.5
-
l-leucine l-isoleucine l-valine. Science.gov. 3
-
Chiral Heterocycle-Based Receptors for Enantioselective Recognition. MDPI. 2
Sources
Comparative Guide: Enantiomeric Purity Analysis of Methyl 2-amino-3-methylpentanoate
This guide outlines the comparative methodologies for determining the enantiomeric purity of Methyl 2-amino-3-methylpentanoate (Isoleucine Methyl Ester).
The analysis of this molecule presents a unique "dual-challenge":
-
Stereochemical Complexity: It possesses two chiral centers (
and ), resulting in four distinct stereoisomers: L-Isomer ( ), D-Isomer ( ), L-Allo-Isomer ( ), and D-Allo-Isomer ( ). A robust method must distinguish not just enantiomers (mirror images) but also diastereomers (allo-forms). -
Chemical Stability: As an ester, the molecule is susceptible to hydrolysis in basic conditions or high temperatures, rendering standard amino acid derivatization protocols (like standard Marfey’s method) risky.
Executive Summary: Method Selection Matrix
| Feature | Method A: Direct Chiral HPLC | Method B: Indirect Derivatization (GITC) |
| Primary Technology | Chiral Stationary Phase (Crown Ether) | Achiral C18 Column + Chiral Derivatization |
| Key Reagent/Column | Daicel CROWNPAK® CR-I(+) | GITC (2,3,4,6-Tetra-O-acetyl- |
| Isomer Resolution | Excellent for | Superior. Resolves all 4 stereoisomers (L, D, L-Allo, D-Allo). |
| Sample Prep | Minimal (Dilute & Shoot). | Moderate (30 min reaction at Room Temp). |
| Ester Stability | High. Acidic mobile phase preserves ester. | High. Neutral/Mild reaction preserves ester. |
| Detection Limit | Moderate (UV 200-210 nm). | High (UV 254 nm due to GITC chromophore). |
| Best Use Case | Routine QC of L vs D ratio; High throughput. | Full stereochemical characterization; Detection of allo impurities. |
Method A: Direct Chiral HPLC (Crown Ether)
The Principle
This method utilizes a Crown Ether chiral selector (specifically 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated or immobilized on the silica support. The crown ether forms a host-guest inclusion complex with the primary ammonium ion (
-
Mechanism: The ammonium group docks inside the crown ether cavity via hydrogen bonding. The chiral barriers of the binaphthyl group discriminate between the
and configurations at the -carbon. -
Why it works for Esters: Crown ethers require the amine to be protonated. This necessitates an acidic mobile phase (pH 1.0–2.0), conditions under which the methyl ester is chemically stable (unlike in base).
Experimental Protocol
System Suitability:
-
Column: Daicel CROWNPAK® CR-I(+) (
). -
Mobile Phase: Perchloric Acid (
) in Water (pH 1.5) / Acetonitrile (90:10 v/v).-
Note: Lower temperature (
) significantly improves resolution of the difficult allo diastereomers.
-
-
Flow Rate:
.[2] -
Detection: UV at
(Ester carbonyl absorption). -
Temperature:
(Critical for maximizing selectivity).
Workflow:
-
Preparation: Dissolve
of sample in of Mobile Phase. -
Equilibration: Flush column for 20 min.
-
Injection: Inject
. -
Elution Order (CR-I+): D-Isomers elute first, followed by L-Isomers.
-
Order: D-Allo/D-Iso (often co-elute)
L-Allo L-Iso.
-
Critical Analysis
-
Pros: The "Dilute and Shoot" workflow minimizes error. The acidic environment ensures the ester does not hydrolyze to the free acid during analysis.
-
Cons: While excellent for separating enantiomers (L vs D), crown ethers often struggle to baseline-separate the diastereomers (L-Iso vs L-Allo) because the chiral recognition is focused on the
-amine, not the distal -methyl group.
Method B: Indirect Derivatization (GITC Method)
The Principle
This method chemically converts the enantiomers into diastereomers using a chiral derivatizing agent (CDA). Unlike Marfey’s Reagent (FDAA), which requires heating in base (risking ester hydrolysis), GITC reacts with primary amines at room temperature in neutral solvents.
-
Mechanism: The isothiocyanate group of GITC reacts with the amine of the isoleucine ester to form a stable thiourea.
-
Result: The resulting diastereomers possess significantly different hydrophobicities, allowing baseline separation of all 4 isomers on a standard, inexpensive C18 column.
Experimental Protocol
Reagents:
-
GITC Solution:
in Acetonitrile. -
Base: Triethylamine (TEA) - Used catalytically, minimal risk to ester at RT.
Derivatization Workflow:
-
Mix: In a vial, combine
of Sample ( in ACN), of GITC solution, and of TEA. -
React: Vortex and let stand at Room Temperature for 30 minutes.
-
Quench: Add
of to neutralize TEA. -
Dilute: Add
of Mobile Phase A.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Gradient: 30% B to 60% B over 20 minutes.
-
Detection: UV at
(Targeting the GITC thiourea chromophore).
Critical Analysis
-
Pros: Superior Resolution. The bulky glucose moiety of GITC interacts with the C18 phase to amplify the structural differences between allo and iso forms, typically achieving
for all peaks. -
Cons: Requires a reaction step. Reagent purity is critical (GITC must be chirally pure).
Visualized Decision & Workflow Pathways
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting between Direct (Crown Ether) and Indirect (GITC) methods based on analytical requirements.
Figure 2: GITC Derivatization Mechanism & Workflow
Caption: Workflow for GITC derivatization, ensuring ester stability while resolving all stereoisomers.
References
-
Daicel Corporation. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]
-
Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Kinoshita, T., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin. [Link]
-
Pėter, A., et al. (2001). High-performance liquid chromatographic separation of the enantiomers of amino acids and amino acid esters as their GITC derivatives. Journal of Chromatography A. [Link]
Sources
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Methyl Ester (OMe) vs. Orthogonal C-Terminal Protection in Peptide Synthesis
Topic: Assessing the Impact of Methyl Ester Protection on Peptide Coupling Efficiency Content Type: Publish Comparison Guide
Executive Summary
In the landscape of solution-phase peptide synthesis, the choice of C-terminal protection is a pivotal decision that dictates not just coupling yield, but the stereochemical integrity of the final product. While Methyl Esters (OMe) offer cost-effectiveness and superior solubility in polar organic solvents, they introduce significant downstream risks—specifically racemization during saponification and diketopiperazine (DKP) formation. This guide provides a technical comparison of Methyl Esters against Benzyl (OBn) and tert-Butyl (OtBu) esters, analyzing coupling efficiency, deprotection fidelity, and side-reaction kinetics.
Mechanistic Basis of C-Terminal Protection
The primary role of the C-terminal protecting group is to mask carboxylic acid nucleophilicity, preventing self-polymerization during activation. However, the electronic and steric nature of the protecting group profoundly influences the reactivity of the amino acid.
-
Methyl Ester (OMe):
-
Electronic Effect: Electron-withdrawing (inductive). Increases the acidity of the
-proton, thereby increasing susceptibility to base-catalyzed racemization. -
Steric Effect: Minimal steric bulk. Allows for rapid coupling kinetics but provides no shielding against nucleophilic attack on the carbonyl carbon (e.g., intramolecular aminolysis leading to DKP).
-
-
tert-Butyl Ester (OtBu):
-
Electronic Effect: Electron-donating (+I effect). Decreases acidity of the
-proton, offering intrinsic protection against racemization. -
Steric Effect: Bulky. Suppresses DKP formation by sterically hindering the conformational collapse required for cyclization.
-
-
Benzyl Ester (OBn):
-
Electronic Effect: Similar to methyl, but the phenyl ring allows for unique deprotection (hydrogenolysis) that is orthogonal to both acid and base, bypassing racemization mechanisms entirely.
-
Experimental Workflows & Protocols
To objectively assess performance, we compare the standard workflows for Methyl Ester protection versus the Benzyl alternative.
Protocol A: Methyl Ester Strategy (Saponification Route)
High risk of racemization; requires careful temperature control.
-
Coupling: Dissolve
-protected amino acid (1.0 eq) and H-AA-OMe HCl (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir 1h at RT. -
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, brine. Dry over MgSO . -
Deprotection (Saponification):
-
Dissolve peptide-OMe in THF/Water (3:1).
-
Cool to 0°C (Critical to minimize epimerization).
-
Add LiOH (2.0 eq) dropwise. Monitor by TLC until starting material disappears (~1-2h).
-
Acidification: Carefully acidify to pH 2-3 with 1N HCl at 0°C. Extract immediately.
-
Protocol B: Benzyl Ester Strategy (Hydrogenolysis Route)
Zero risk of racemization; mild neutral conditions.
-
Coupling: Identical to Protocol A, substituting H-AA-OBn
TsOH. -
Deprotection (Hydrogenolysis):
-
Dissolve peptide-OBn in MeOH.[1]
-
Add 10% Pd/C catalyst (10 wt% of peptide mass).
-
Stir under H
atmosphere (balloon) for 2h at RT. -
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Performance Analysis: Quantitative Comparison
The following data synthesizes experimental findings regarding yield and purity across different protection strategies.
Table 1: Comparative Performance Metrics
| Feature | Methyl Ester (OMe) | Benzyl Ester (OBn) | tert-Butyl Ester (OtBu) |
| Coupling Kinetics | Fastest (Low steric bulk) | Fast | Moderate (Steric hindrance) |
| Solubility (Dipeptides) | High (Polar character) | Moderate | High (Lipophilic) |
| Deprotection Reagent | LiOH / NaOH (Base) | H | TFA / HCl (Acid) |
| Racemization Risk | High (18-24% in sensitive seqs*) | Negligible (<0.5%) | Negligible (<0.5%) |
| DKP Formation Risk | High (Especially Pro/Gly) | Moderate | Low (Steric protection) |
| Overall Yield (2 steps) | 65 - 75% | 85 - 95% | 90 - 95% |
*Data Point: Studies on
Deep Dive: The Racemization Trap
The "Achilles' heel" of the methyl ester is the deprotection step.[2] Saponification requires a hydroxide ion (
-
Mechanism: The electron-withdrawing ester group acidifies the
-proton ( ). Base removal yields an enolate intermediate, which destroys the chirality. Reprotonation occurs randomly, leading to a racemic mixture (L- and D- isomers). -
Mitigation: Using LiOH (less basic than NaOH) and low temperatures (0°C) reduces this risk but does not eliminate it, particularly for Phenylglycine, Cysteine, or Histidine residues.
Deep Dive: Diketopiperazine (DKP) Formation
DKP formation is a parasite reaction where the free amine of a dipeptide attacks its own C-terminal ester, forming a cyclic byproduct and cleaving the peptide chain.
-
Methyl Ester Vulnerability: The unhindered methyl group is a "good" leaving group (methoxide) in this intramolecular cyclization.
-
Impact: This reaction is often faster than the desired intermolecular coupling for the third amino acid, leading to massive yield loss in solution phase synthesis of tripeptides.
Visualizing the Mechanisms
Diagram 1: Comparative Workflow Efficiency
This flowchart illustrates the decision pathways and risks associated with each protecting group strategy.
Caption: Workflow comparison highlighting the "Risk Step" in the Methyl Ester route during deprotection.
Diagram 2: Mechanism of Diketopiperazine (DKP) Formation
This diagram details the intramolecular side-reaction that plagues methyl ester protection, specifically when Proline or Glycine are involved.
Caption: The DKP formation pathway. Methyl esters facilitate this cyclization due to low steric hindrance.
Conclusion & Recommendations
While methyl esters remain a staple in organic synthesis due to their simplicity and atom economy, their utility in peptide synthesis is functionally limited by the harshness of the deprotection conditions required.
-
Use Methyl Esters When:
-
Synthesizing simple, achiral building blocks (e.g., Glycine derivatives).
-
Cost is the primary driver and the sequence is not prone to DKP (no Pro/Gly).
-
Performing solution-phase synthesis where high solubility in polar solvents is required.
-
-
Use Benzyl or tert-Butyl Esters When:
-
Synthesizing complex sequences with high stereochemical requirements.
-
The peptide contains base-sensitive residues (Asp, Asn, Gln, Cys).
-
Preventing DKP formation is critical (use OtBu).
-
Final Verdict: For high-value pharmaceutical intermediates, the yield loss associated with OMe saponification (racemization) and cyclization outweighs the initial raw material savings. Benzyl esters (for solution phase) or resin-based strategies (SPPS) are the superior standard for coupling efficiency.
References
-
Benoiton, N. L., et al. (1973). N-Methylamino Acids in Peptide Synthesis.[3] III. Racemization during Deprotection by Saponification and Acidolysis.[3] Canadian Journal of Chemistry.[3] Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7][8][9][10] Chemical Reviews. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Precision vs. Versatility: A Technical Comparison of Ligand-Exchange and Polysaccharide-Based Chiral Stationary Phases
Executive Summary
In the high-stakes arena of chiral separation, selecting the correct stationary phase is not merely a matter of preference but of chemical necessity. This guide provides a rigorous technical comparison between Ligand-Exchange Chromatography (LEC) —the specialist for underivatized amino acids—and Polysaccharide-based Chiral Stationary Phases (CSPs) —the versatile workhorses of the pharmaceutical industry.
While Polysaccharide columns (amylose/cellulose derivatives) dominate general screening due to their broad selectivity (covering >90% of racemates), LEC remains the gold standard for specific chelating analytes where polysaccharide phases often fail or require complex derivatization.
Mechanistic Deep Dive
Ligand-Exchange Chromatography (LEC): The Coordination Specialist
Core Principle: Stereoselectivity is achieved through the formation of a ternary mixed-metal complex. This technique, pioneered by Davankov, relies on the thermodynamic stability differences between diastereomeric complexes formed by the chiral selector (SO), the metal ion (usually Cu²⁺), and the analyte enantiomer (A).
-
The Interaction: A three-point interaction involving coordination bonds.[1] The metal ion acts as a bridge.
-
The Selector: Typically an amino acid (e.g., L-Proline, D-Penicillamine) covalently bonded to the silica support.
-
The Mechanism:
The enantiomer that forms the thermodynamically more stable complex elutes later.
Polysaccharide-Based CSPs: The Supramolecular Generalist
Core Principle: These phases utilize the helical chirality of amylose or the linear-rod structure of cellulose, derivatized with phenylcarbamates or esters.
-
The Interaction: Multimodal. It combines hydrogen bonding, dipole-dipole interactions,
- stacking, and steric inclusion. -
The Selector: Derivatized glucose units (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
The Mechanism: The analyte enters the chiral grooves (inclusion) or interacts with the external surface. The "fitting" of the enantiomer into the chiral cavity determines retention.
Visualization: Mechanistic & Decision Logic
Diagram 1: Separation Mechanisms & Selection Logic
Caption: Decision tree comparing analyte suitability and mechanistic pathways for LEC vs. Polysaccharide CSPs.
Comparative Performance Analysis
The following table contrasts the operational parameters of both technologies.
| Feature | Ligand-Exchange (LEC) | Polysaccharide-Based (Amylose/Cellulose) |
| Primary Target | Underivatized Amino Acids, Hydroxy Acids. | Pharmaceuticals, Agrochemicals, Synthetic Intermediates. |
| Selectivity Scope | Narrow (requires chelating ability). | Broad (>90% of chiral compounds). |
| Mobile Phase | Aqueous buffers (often with CuSO₄). | Normal Phase (Hex/IPA), RP, Polar Organic, SFC. |
| Sample Capacity | Low to Moderate. | High (Excellent for Preparative scale). |
| Elution Order | Predictable & Reversible (switch L- to D-selector). | Empirical (hard to predict without screening). |
| MS Compatibility | Poor (Non-volatile metal salts clog MS). | Good (Compatible with volatile buffers in RP/SFC). |
| Durability | High (chemically bonded).[2] | Variable (Coated phases stripped by THF/DCM; Immobilized are robust). |
Experimental Methodologies
Protocol A: Separation of Underivatized Amino Acids (LEC)
Use Case: Determining enantiomeric purity of D-Serine in a biological buffer.
1. Column Selection:
-
Select a silica-bonded chiral selector column, typically D-Penicillamine or L-Hydroxyproline (e.g., Chirex 3126).
-
Why: These ligands form stable 5-membered chelate rings with copper and the analyte.
2. Mobile Phase Preparation:
-
Base: 1-2 mM Copper(II) Sulfate (CuSO₄) in water.
-
Modifier: 0-15% Methanol or Isopropanol (to adjust retention time).
-
pH Adjustment: Strictly control pH between 4.5 – 5.5 using dilute H₂SO₄ or NaOH.
-
Critical Note: pH controls the ionization of the amino acid carboxyl/amino groups, which is essential for coordination.
3. Equilibration & Temperature:
-
Flow rate: 1.0 mL/min.
-
Temperature: Avoid high temperatures. 25°C - 35°C is standard. Higher temps reduce complex stability and resolution.
4. Detection:
-
UV at 254 nm .
-
Mechanism:[3][4][5] Amino acids lack strong chromophores, but the Copper-Amino Acid complex absorbs strongly at 254 nm, allowing direct detection without derivatization [1].
Protocol B: Broad Screening for Novel Drug Racemate (Polysaccharide)
Use Case: Screening a new synthetic intermediate with multiple aromatic rings.
1. Column Hierarchy (The "Golden" Set):
-
Start with Immobilized phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - i.e., IA type) to allow broad solvent use.
-
Secondary screen: Cellulose variants (IB, IC types).
2. Screening Strategy (Normal Phase):
-
Solvent A: n-Hexane (or Heptane).
-
Solvent B: Ethanol or Isopropanol (IPA).
-
Gradient: Run a generic gradient 5% B to 40% B over 20 minutes.
-
Why: Ethanol is generally more selective for amylose phases; IPA is better for cellulose.
3. Optimization:
-
If retention is too low (
), decrease alcohol %. -
If peak tailing occurs, add 0.1% Diethylamine (DEA) (for basic analytes) or 0.1% TFA (for acidic analytes).
-
Self-Validating Step: If resolution is partial (
), switch from Coated to Immobilized and introduce "forbidden" solvents like THF or DCM to alter conformation and improve selectivity [2].
Application Case Studies
Case Study 1: The Amino Acid Paradox
Challenge: Separating DL-Proline without derivatization.
-
Polysaccharide Failure: Proline is highly polar and lacks the aromatic groups necessary for strong
- interaction with standard polysaccharide phases in Normal Phase. -
LEC Success: Using a ligand-exchange column (Cu²⁺ system), the secondary amine of proline coordinates strongly. The D- and L- enantiomers form diastereomeric complexes with distinct stability constants (
), resulting in baseline separation ( ) in under 10 minutes [3].
Case Study 2: The Blockbuster Drug
Challenge: Preparative separation of a chiral sulfoxide drug.
-
LEC Failure: The molecule lacks the specific
-amino acid motif required for chelation. -
Polysaccharide Success: An Amylose-based coated column (OD-H type) in Normal Phase (Hexane/IPA) provided an
value of 1.8. The high loading capacity of the polysaccharide phase allowed for scaling up to gram-level purification, which is unfeasible with the lower-capacity LEC phases [4].
References
-
Davankov, V. A. (1971).[2] Ligand Chromatography as a Novel Method for Investigation of Mixed Complexes: Stereoselective Effects in Alpha-Amino Acid Copper(II) Complexes. Journal of Chromatography A. Link
-
Chiral Technologies. (2025). Instruction Manual for Immobilized Polysaccharide CSPs. Daicel Corporation. Link
-
Phenomenex. (2021). Chirex Chiral HPLC Columns: Ligand Exchange Phase Applications. Link
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews. Link
Sources
- 1. eijppr.com [eijppr.com]
- 2. Chiral separation by ligand-exchange | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 3. shodexhplc.com [shodexhplc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications [mdpi.com]
A Comprehensive Guide to the Cross-Validation of GC-MS and LC-MS Methods for Amino Acid Ester Analysis
Amino acid esters are critical intermediates in prodrug synthesis (e.g., valacyclovir), peptide engineering, and serve as vital biomarkers in metabolic profiling. Accurate quantification of these compounds in complex biological matrices requires highly robust analytical platforms. While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the industry gold standards, their distinct ionization and separation mechanisms often yield platform-specific biases[1].
As a Senior Application Scientist, I approach method development with the understanding that no single platform is infallible. Cross-validating these methods—strictly aligned with the harmonized[2]—ensures data integrity, regulatory compliance, and seamless method transfer during drug development. This guide provides an objective, data-driven comparison of both platforms and outlines a self-validating cross-validation strategy.
Mechanistic Comparison: The Causality of Analytical Choices
To successfully cross-validate GC-MS and LC-MS/MS, one must first understand the fundamental physical chemistry dictating how each platform interacts with amino acid esters.
-
GC-MS (Volatility & Thermal Stability constraints): Amino acid esters retain polar amine groups and often lack the volatility required for gas-phase separation. Therefore, chemical derivatization (e.g., using propyl chloroformate or N,O-bis(trimethylsilyl)trifluoroacetamide [BSTFA]) is mandatory[3]. The Causality: Derivatization neutralizes polar functional groups, preventing hydrogen bonding with the silica column. Without this step, severe peak tailing and thermal degradation occur, destroying quantitative reliability. GC-MS utilizes Electron Ionization (EI), a "hard" ionization technique that provides highly reproducible fragmentation patterns, making it largely immune to the matrix-induced ion suppression that plagues LC-MS[4].
-
LC-MS/MS (Polarity & Ionization constraints): LC-MS/MS bypasses the volatility requirement, allowing for the direct analysis of underivatized amino acid esters using Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. The Causality: Standard C18 reversed-phase columns fail to retain highly polar amino compounds, causing them to elute in the void volume where matrix suppression is most severe. HILIC utilizes a polar stationary phase and a water-enriched liquid layer to retain polar analytes via partitioning and electrostatic interactions. LC-MS/MS utilizes Electrospray Ionization (ESI), which offers unparalleled sensitivity but is highly susceptible to matrix effects from co-eluting phospholipids.
Experimental Workflow for Cross-Validation
The following diagram illustrates the parallel sample processing and ICH M10-aligned cross-validation strategy required to prove statistical equivalence between the two platforms.
Parallel sample processing and ICH M10-aligned cross-validation workflow for GC-MS and LC-MS/MS.
Step-by-Step Methodologies
To ensure a self-validating system, every analytical run must include calibration standards, Quality Control (QC) samples at three concentration levels (Low, Mid, High), and solvent blanks to monitor carry-over[5].
Protocol 1: GC-MS Analysis via Alkyl Chloroformate Derivatization
This method leverages propyl chloroformate to rapidly derivatize amino acid esters in an aqueous environment[6].
-
Sample Aliquoting & Spiking: Transfer 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of a Stable Isotope-Labeled (SIL) internal standard mix. Causality: SIL-IS corrects for derivatization yield variations and matrix-induced chromatographic enhancement.
-
Protein Precipitation: Add 100 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Derivatization: Transfer the supernatant to a silanized glass vial. Add 50 µL of a reaction buffer (water/pyridine/propanol, 60:32:8, v/v/v) and 20 µL of propyl chloroformate.
-
Mechanistic Note: Pyridine acts as a vital acid scavenger. As the chloroformate reacts with the amine groups, HCl is generated. Pyridine neutralizes this HCl, preventing the reaction from stalling and driving the esterification to >99% completion.
-
-
Liquid-Liquid Extraction: Add 100 µL of hexane, vortex vigorously, and allow phase separation. Transfer the upper organic (hexane) layer to a GC autosampler vial.
-
Acquisition: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30m × 0.25mm × 0.25µm). Utilize a temperature ramp from 60°C to 305°C[7]. Detect using EI-MS at 70 eV in Selected Ion Monitoring (SIM) mode.
-
System Validation: Inject a pure hexane blank immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte signal in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) signal to pass ICH M10 carry-over criteria[5].
Protocol 2: LC-MS/MS Analysis via HILIC (Underivatized)
This method utilizes HILIC to retain highly polar, underivatized amino acid esters[1].
-
Sample Aliquoting & Spiking: Transfer 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of the SIL-IS mix.
-
Protein Precipitation: Add 150 µL of cold methanol containing 0.1% formic acid.
-
Mechanistic Note: Methanol is chosen over acetonitrile here because highly polar amino acid esters can occasionally phase-separate or precipitate out of solution in high concentrations of acetonitrile, leading to poor recovery.
-
-
Centrifugation & Dilution: Centrifuge at 15,000 × g for 15 minutes. Transfer 50 µL of the supernatant and dilute it with 150 µL of Mobile Phase B (90% Acetonitrile with 10 mM ammonium formate).
-
Mechanistic Note: Injecting a highly aqueous methanolic extract directly onto a HILIC column disrupts the stationary phase's delicate water layer, causing severe peak distortion (fronting/splitting). Diluting the sample to match the high-organic starting conditions of the HILIC gradient ensures sharp, symmetrical peaks.
-
-
Acquisition: Inject 2 µL onto an Amide-HILIC column. Run a gradient from 90% B down to 40% B. Detect via positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM).
Quantitative Data Comparison
The following table synthesizes expected performance metrics when cross-validating these two methods for amino acid ester quantification, grounded in contemporary bioanalytical literature[1][6][8].
| Performance Metric | GC-MS (Derivatized) | LC-MS/MS (Underivatized HILIC) |
| Linear Dynamic Range | 2 to 3 orders of magnitude | 3 to 4 orders of magnitude |
| Limit of Detection (LOD) | 0.05 - 0.5 µM | 0.01 - 0.1 µM |
| Intra-day Precision (RSD%) | < 10.0% | < 8.0% |
| Inter-day Precision (RSD%) | < 14.0% | < 12.0% |
| Accuracy (% Recovery) | 85% - 110% | 90% - 112% |
| Matrix Effect Susceptibility | Low (EI is highly stable) | High (Requires strict SIL-IS correction) |
| Sample Preparation Time | High (Multi-step derivatization) | Low (Precipitate, dilute, and shoot) |
Cross-Validation Strategy (ICH M10 Alignment)
When a drug development program utilizes GC-MS for early preclinical biomarker discovery and transitions to LC-MS/MS for high-throughput clinical trial analysis, a formal cross-validation is legally mandated by regulatory bodies[9].
To prove equivalence between the GC-MS and LC-MS/MS methods, the following criteria must be met:
-
Matrix Factor (MF) Reconciliation: LC-MS/MS is highly susceptible to ion suppression. The IS-normalized Matrix Factor must be calculated for both platforms using 6 independent lots of matrix. The coefficient of variation (CV) of the IS-normalized MF must be <15%[5]. If LC-MS/MS fails this, the HILIC gradient must be adjusted to move the analytes away from the phospholipid elution zone.
-
Derivatization Efficiency vs. Direct Injection: Discrepancies in absolute quantitation often trace back to incomplete derivatization in the GC-MS workflow. By comparing the calculated concentrations of the native LC-MS/MS method against the GC-MS method, kinetic bottlenecks in the derivatization step can be identified and optimized.
-
Incurred Sample Reanalysis (ISR): To definitively prove platform equivalence, a subset of actual study samples (not just spiked QCs) must be analyzed on both systems. According to ICH M10, the percentage difference between the two methods must be within ±20% of the mean for at least 67% of the samples[9].
Conclusion & Recommendations
Both GC-MS and LC-MS/MS are highly capable of quantifying amino acid esters, but they serve different strategic purposes.
-
Choose GC-MS when dealing with complex matrices where LC-MS/MS suffers from insurmountable ion suppression, or when highly reproducible, library-searchable fragmentation spectra are required for untargeted profiling[7].
-
Choose LC-MS/MS for high-throughput clinical environments where sample preparation time must be minimized, and maximum sensitivity (sub-micromolar LLOQs) is required[8].
By understanding the physiochemical causality behind sample preparation and adhering to ICH M10 cross-validation guidelines, analytical scientists can ensure seamless data integration across both platforms, safeguarding the integrity of the drug development pipeline.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study ResearchGate / Journal of Chromatography B URL:[Link]
-
Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry Academia.edu URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. (PDF) Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry [academia.edu]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Safety Operating Guide
Methyl 2-amino-3-methylpentanoate proper disposal procedures
Operational Guide: Safe Handling and Disposal Procedures for Methyl 2-amino-3-methylpentanoate
As a Senior Application Scientist, I frequently observe laboratories treating amino acid derivatives with a false sense of security. While Methyl 2-amino-3-methylpentanoate (commonly handled as L-isoleucine methyl ester hydrochloride) is a fundamental building block in peptide synthesis and pharmaceutical development, its physicochemical properties demand rigorous logistical and disposal protocols. This guide provides a self-validating system for its safe lifecycle management, ensuring operational continuity, laboratory safety, and environmental compliance.
Physicochemical Profile & Hazard Causality
To design an effective disposal plan, we must first understand the molecular behavior of the compound. The hydrochloride salt form is utilized to prevent the spontaneous diketopiperazine formation that free-base amino acid esters are prone to, but this introduces specific handling requirements[1].
Table 1: Quantitative Hazard and Physicochemical Data
| Property | Value/Specification | Operational Implication |
| CAS Number | 18598-74-8 (HCl salt) / 2577-46-0 (Free base) | Crucial for accurate waste profiling and regulatory tracking[2],. |
| Molecular Formula | C7H15NO2 · HCl | Contains nitrogen and chlorine; dictates specific incineration needs[3]. |
| Physical State | Solid (Hygroscopic) | Requires airtight waste containers to prevent moisture ingress,[4]. |
| Decomposition Products | CO, CO₂ , NOx, HCl gas | High-temperature destruction requires alkaline scrubber systems,. |
| Incompatibilities | Strong oxidizing agents, strong acids | Segregate waste streams to prevent exothermic reactions[4],. |
The Causality Behind the Disposal Methodology
Disposing of Methyl 2-amino-3-methylpentanoate is not as simple as discarding it into a standard organic waste bin. The causality behind our protocol is driven by two primary factors:
-
Toxic Combustion Byproducts : The hydrochloride salt form contains a stoichiometric equivalent of chloride. Incineration without proper emission controls will release highly toxic and corrosive hydrogen chloride (HCl) gas, alongside nitrogen oxides (NOx) from the amino group[3],. An afterburner ensures complete oxidation of the carbon skeleton, while a wet scrubber neutralizes the acidic exhaust gases.
-
Hygroscopicity and Hydrolysis : If left in poorly sealed waste containers, the compound absorbs atmospheric moisture. This can lead to clumping and slow hydrolysis, complicating waste profiling and potentially compromising the integrity of the waste container over long periods[4].
Step-by-Step Disposal and Quenching Protocol
This self-validating protocol ensures that every step verifies the safety of the next, minimizing the risk of accidental exposure or regulatory non-compliance.
Phase 1: Segregation and Collection
-
Step 1 (Solid Waste): Collect unused or spilled solid material using non-sparking tools to avoid dust ignition. Sweep up and shovel the material into a tightly sealed, high-density polyethylene (HDPE) container. Do not leave the container open, as the compound is highly hygroscopic[4].
-
Step 2 (Reaction Mixtures): Monitor the primary reaction progress using Thin Layer Chromatography (TLC) to ensure starting materials are consumed[5]. Once complete, quench the mixture carefully with an aqueous solution (e.g., saturated NH₄Cl) to neutralize reactive intermediates without causing a rapid exothermic pH spike[5].
-
Step 3 (Extraction): Extract the organic components into an appropriate solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate before transferring to the liquid waste stream[5].
Phase 2: Waste Profiling and Labeling
-
Step 4 (Labeling): Clearly label the container with "Hazardous Waste: Irritant". Explicitly list "L-isoleucine methyl ester hydrochloride" and note the presence of "Halogenated/Nitrogenous Organics" to alert the disposal facility of the HCl and NOx risks,.
Phase 3: Final Destruction (Incineration)
-
Step 5 (Combustible Mixing): For liquid waste, dissolve or mix the material with a highly combustible, approved solvent to ensure a high BTU value for incineration[3].
-
Step 6 (Facility Verification): Transfer the waste to a licensed chemical disposal facility. Critical Requirement : You must verify that the facility utilizes a chemical incinerator equipped with an afterburner and a scrubber system to safely manage the evolved HCl and NOx gases[3].
Spill Response and Containment Workflow
In the event of an accidental release, immediate containment is required to prevent respiratory irritation and environmental contamination.
Workflow for the containment, profiling, and destruction of Methyl 2-amino-3-methylpentanoate.
Environmental and Regulatory Compliance
Do not discharge this compound into drains, waterways, or soil[3],. According to US EPA guidelines (40 CFR Parts 261) and equivalent international standards, the release of halogenated and nitrogenous organic compounds into municipal wastewater systems can disrupt biological treatment processes and lead to regulatory penalties[3]. Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local laws[3].
References
-
[2] Title: methyl 2-amino-3-methylpentanoate | 2577-46-0 Source: sigmaaldrich.com URL:
-
[1] Title: N-Methyl-L-isoleucine methyl ester hydrochloride - Chem-Impex Source: chemimpex.com URL:
-
[5] Title: Bzl-ile-ome hcl | 209325-69-9; 402929-56-0 | Benchchem Source: benchchem.com URL:
-
[3] Title: TCI AMERICA - Spectrum Chemical Source: spectrumchemical.com URL:
-
Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.no URL:
-
[4] Title: D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem Source: benchchem.com URL:
-
Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL:
Sources
Personal protective equipment for handling Methyl 2-amino-3-methylpentanoate
Common Name: L-Isoleucine Methyl Ester (and its Hydrochloride Salt) CAS: 2577-46-0 (HCl Salt) / 18598-74-8 (Free Base - varies by vendor, verify specific CoA)
Executive Summary & Chemical Context
For Researchers & Process Chemists: Methyl 2-amino-3-methylpentanoate is a critical amino acid ester used primarily as a building block in peptide synthesis and medicinal chemistry. It exists in two distinct forms with differing handling requirements:[1][2][3][4][5]
-
Hydrochloride Salt (Solid): A stable, white crystalline powder. Primary hazard is inhalation of dust and irritation.
-
Free Base (Liquid/Oil): A colorless to yellow oil. Primary hazard is direct skin absorption, potential sensitization, and volatility.
The "Hidden" Hazard: Both forms are hygroscopic and prone to hydrolysis . Exposure to atmospheric moisture degrades the ester back to Isoleucine and Methanol. Safety protocols must therefore double as quality control measures—protecting the operator from the chemical, and the chemical from the environment.
Hazard Profile & Risk Assessment
Data synthesized from SDS and functional group analysis.
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[3][6] | Zero-skin-contact policy. Nitrile gloves are mandatory. |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] | Goggles required for liquid handling; Safety glasses acceptable for solids only if dust is controlled. |
| Sensitization | H317 | May cause allergic skin reaction.[7] | Double-gloving recommended for the liquid free base. Promptly wash splashes. |
| STOT-SE | H335 | Respiratory irritation.[6] | All open handling must occur inside a certified fume hood . |
Personal Protective Equipment (PPE) Specifications
A. Hand Protection: The "Barrier Integrity" Protocol
Standard latex gloves are insufficient due to poor chemical resistance against organic esters and potential allergenicity.
-
Primary Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol for Solid (HCl Salt): Single layer Nitrile. Change immediately if punctured.
-
Protocol for Liquid (Free Base):
-
Double Gloving: Wear two pairs of nitrile gloves. The outer pair acts as a sacrificial barrier against splashes; the inner pair maintains sterility and protection during doffing.
-
Breakthrough Logic: Amino acid esters can permeate thin nitrile in <15 minutes upon direct immersion. Change outer gloves immediately after any splash.
-
B. Eye & Face Protection[3][4][5][8]
-
Standard Operation: Chemical Splash Goggles (Indirect Vented). Why? The liquid free base is an oil that can splash unpredictably during pipetting.
-
Low-Risk Solid Handling: Safety Glasses with Side Shields are permissible only when weighing small quantities (<500 mg) of the salt form in a draft-free enclosure.
C. Respiratory Protection[5][9]
-
Engineering Control First: Rely on a chemical fume hood (Face velocity: 80-100 fpm).
-
Respirator: Not required under normal hood operation. If a spill occurs outside the hood, use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).
Operational Handling Protocol
Designed for self-validation: If the compound turns sticky or smells strongly of amine/methanol, the protocol was breached.
Phase 1: Preparation (The "Dry" Chain)
-
Environment: Ensure Fume Hood is active.
-
Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation (water uptake).
-
Inert Gas: Have a Nitrogen (
) or Argon line ready.
Phase 2: Transfer & Weighing
-
For Solids (HCl Salt):
-
Use an antistatic weighing boat.
-
Avoid using metal spatulas if the free base is present (corrosion risk); use PTFE-coated or porcelain tools.
-
Critical Step: Recap the stock bottle immediately and purge the headspace with Nitrogen before sealing.
-
-
For Liquids (Free Base):
-
Do not pour. Use a glass syringe or positive-displacement pipette.
-
Why? Pouring creates threads of oil on the bottle neck, which oxidize and seize the cap.
-
Dispense directly into the reaction vessel containing solvent.
-
Phase 3: Reaction Setup
-
Dissolve the ester immediately in the reaction solvent (e.g., DCM, DMF).
-
If using the HCl salt in a coupling reaction, add a tertiary amine base (e.g., DIPEA) last to initiate the free base formation in situ, minimizing exposure time to moisture.
Visualization: PPE & Workflow Logic
Diagram 1: PPE Decision Matrix
Caption: Logic flow for selecting appropriate PPE based on the physical state of the reagent.
Diagram 2: Operational Workflow (Cradle-to-Grave)
Caption: Step-by-step handling process ensuring safety and chemical integrity.
Emergency & Disposal Procedures
Accidental Release (Spill)[4]
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don goggles and double gloves.
-
Neutralize:
-
Solid: Sweep up gently to avoid dust. Place in a jar.
-
Liquid: Absorb with vermiculite or sand. Do not use paper towels alone (rapid surface area expansion can increase evaporation).
-
-
Clean: Wipe surface with 10% soap solution, then water.
Waste Disposal Protocol
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go to Solid Hazardous Waste .
-
Liquid Waste: Reaction mixtures and mother liquors go to Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used, then Halogenated Waste ).
-
Container: Empty bottles must be triple-rinsed with solvent before glass disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437686, Methyl 2-amino-3-methylpentanoate. Retrieved from [Link]
-
Esko Safety (2024). Glove Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. myusf.usfca.edu [myusf.usfca.edu]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-amino-3-methylpentanoate | C7H15NO2 | CID 437686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pccarx.com [pccarx.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
